4-Hydroxy-4-phenylpentan-2-one
Description
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-hydroxy-4-phenylpentan-2-one |
InChI |
InChI=1S/C11H14O2/c1-9(12)8-11(2,13)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 |
InChI Key |
PHCFXVKZINSLAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-4-phenylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Hydroxy-4-phenylpentan-2-one. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document compiles available data on its physical characteristics, spectroscopic profile, and synthetic methodologies. Furthermore, it explores the potential biological significance of this β-hydroxy ketone, drawing parallels with structurally related compounds. Detailed experimental protocols and visual diagrams of key processes are included to facilitate a deeper understanding and practical application of the information presented.
Chemical and Physical Properties
Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₁H₁₄O₂[1][2] |
| CAS Number | 101456202 (for the (S)-enantiomer) |
| InChIKey | PHCFXVKZINSLAI-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(=O)CC(C)(C1=CC=CC=C1)O[1] |
Physicochemical Properties
The following table summarizes key physicochemical properties. It is important to note that most of these values are computationally derived and should be considered as estimates pending experimental verification.
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | PubChem[1][2] |
| XLogP3-AA (LogP) | 0.9 | PubChem (Computed)[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |
| Rotatable Bond Count | 3 | PubChem (Computed)[2] |
| Topological Polar Surface Area | 37.3 Ų | PubChem (Computed)[1][2] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, acetone (B3395972), and ethyl acetate. Solubility in water is predicted to be low. | General chemical principles |
Synthesis and Experimental Protocols
This compound is accessible through a variety of synthetic routes, with the most common and illustrative being the aldol (B89426) condensation.
Synthesis via Aldol Condensation
The synthesis of this compound can be achieved via a base-catalyzed aldol condensation between acetophenone (B1666503) and acetone. In this reaction, the enolate of acetone acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone.
Reaction:
Acetophenone + Acetone → this compound
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure for a base-catalyzed aldol condensation and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
Acetophenone
-
Acetone
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl), dilute solution for neutralization
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone in a suitable solvent such as ethanol.
-
Base Addition: Cool the flask in an ice bath. Slowly add an aqueous solution of sodium hydroxide to the stirred solution of acetophenone and acetone. The acetone should be in excess to favor the desired reaction.
-
Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons adjacent to the carbonyl and the tertiary carbon, the methyl protons adjacent to the carbonyl, and the methyl protons on the tertiary carbon. A broad singlet corresponding to the hydroxyl proton should also be present. A spectrum for (R)-(-)-4-Hydroxy-4-phenylpentan-2-one is available in the SpectraBase database.[3]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the phenyl ring, the tertiary carbon bearing the hydroxyl group, the methylene carbon, and the two methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
A strong, sharp peak around 1710 cm⁻¹ due to the C=O stretching of the ketone.
-
Peaks in the 3000-3100 cm⁻¹ region for C-H stretching of the aromatic ring.
-
Absorptions in the 1450-1600 cm⁻¹ range corresponding to C=C stretching within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (178.23 g/mol ). Fragmentation patterns would likely involve the loss of water, a methyl group, or an acetyl group.
Biological Activity and Potential Applications
While specific biological activities of this compound have not been extensively reported, the β-hydroxy ketone motif is present in numerous biologically active natural products and synthetic compounds.[4]
Compounds containing a β-hydroxy ketone moiety have been shown to exhibit a range of biological activities, including antimicrobial, and anti-inflammatory properties. Furthermore, ketone bodies like β-hydroxybutyrate, which share structural similarities, have been investigated for their roles in cellular signaling and metabolism, with implications for conditions like cancer and neurological disorders.[5][6][7] The presence of the phenyl group in this compound may also confer interactions with biological targets such as enzymes and receptors.
Given its structure, this compound represents an interesting candidate for screening in various biological assays, particularly in the areas of infectious diseases and oncology. Its synthesis via the aldol condensation also makes it an accessible scaffold for the development of novel therapeutic agents.
Visualizations
Synthesis Pathway: Aldol Condensation
Caption: Base-catalyzed aldol condensation for the synthesis of this compound.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
- 1. This compound | C11H14O2 | CID 12591617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4S)-4-hydroxy-4-phenylpentan-2-one | C11H14O2 | CID 101456202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of β-hydroxybutyrate, its polymer poly-β-hydroxybutyrate and inorganic polyphosphate in mammalian health and disease - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxy-4-phenylpentan-2-one IUPAC name and structure
This technical guide provides a comprehensive overview of 4-Hydroxy-4-phenylpentan-2-one, including its chemical identity, physicochemical properties, a plausible synthetic pathway, and a discussion of its potential biological significance based on structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The structure features a pentanone backbone with a hydroxyl group and a phenyl group both attached to the fourth carbon atom. The presence of a chiral center at the C4 position means that the molecule can exist as two different stereoisomers, (4S)-4-hydroxy-4-phenylpentan-2-one and (4R)-4-hydroxy-4-phenylpentan-2-one.
The core structure consists of a five-carbon chain. A ketone functional group is located at the second carbon (C2), defining it as a pentan-2-one. A hydroxyl (-OH) group and a phenyl group are substituted at the fourth carbon (C4).
Caption: Key structural features of this compound.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem |
| Molecular Weight | 178.23 g/mol | PubChem |
| Exact Mass | 178.099379685 Da | PubChem |
| XLogP3 | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 37.3 Ų | PubChem |
| Complexity | 183 | PubChem |
Synthesis Protocol
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible and logical synthetic route is the base-catalyzed aldol (B89426) addition of acetone (B3395972) to acetophenone (B1666503).
Proposed Experimental Protocol: Base-Catalyzed Aldol Addition
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add acetophenone and a molar excess of acetone (which also serves as the solvent).
-
Cooling: Cool the mixture in an ice bath to 0-5 °C to control the reaction exothermicity and minimize side reactions.
-
Catalyst Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), dropwise to the stirred mixture.
-
Reaction Monitoring: Allow the reaction to proceed at low temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the acetophenone starting material is consumed.
-
Quenching and Neutralization: Once the reaction is complete, quench it by adding a weak acid (e.g., ammonium (B1175870) chloride solution) or dilute hydrochloric acid until the mixture is neutralized.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.
4-Hydroxy-4-phenylpentan-2-one molecular weight and formula
This guide provides an overview of the fundamental physicochemical properties of 4-Hydroxy-4-phenylpentan-2-one, a topic of interest for researchers, scientists, and professionals engaged in drug development and chemical synthesis.
Physicochemical Data
The molecular formula and molecular weight are critical parameters in chemical and pharmaceutical research. These values are foundational for stoichiometric calculations, analytical characterization, and the design of synthetic pathways. A summary of these key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1][2], LookChem[3], SpectraBase[4] |
| Molecular Weight | 178.23 g/mol | PubChem[1][2], SpectraBase[4] |
| Exact Mass | 178.09938 g/mol | PubChem[1][2], SpectraBase[4] |
The molecular formula C₁₁H₁₄O₂ indicates that each molecule of this compound is composed of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms. The molecular weight of 178.23 g/mol is the mass of one mole of the substance.[1][2][4] This information is consistently reported across various chemical databases for this compound and its stereoisomers.[1][2][4]
References
Spectroscopic and Synthetic Profile of 4-Hydroxy-4-phenylpentan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodologies for 4-Hydroxy-4-phenylpentan-2-one. The information is curated to assist in the characterization and synthesis of this compound, which holds relevance in various chemical research and development domains.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural elucidation.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 - 7.45 | m | 5H | Aromatic protons (C₆H₅) |
| 4.85 | s | 1H | Hydroxyl proton (-OH) |
| 2.90 | s | 2H | Methylene protons (-CH₂-) |
| 2.15 | s | 3H | Methyl protons (-COCH₃) |
| 1.50 | s | 3H | Methyl protons (-C(OH)CH₃) |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 208.0 | Quaternary | Carbonyl carbon (C=O) |
| 147.5 | Quaternary | Aromatic carbon (C-Ar) |
| 128.5 | Tertiary | Aromatic carbons (CH-Ar) |
| 127.0 | Tertiary | Aromatic carbons (CH-Ar) |
| 125.0 | Tertiary | Aromatic carbons (CH-Ar) |
| 72.0 | Quaternary | Carbonyl-bearing carbon (-C(OH)-) |
| 55.0 | Secondary | Methylene carbon (-CH₂-) |
| 32.0 | Primary | Methyl carbon (-COCH₃) |
| 29.0 | Primary | Methyl carbon (-C(OH)CH₃) |
Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | Strong, Broad | O-H stretch (hydroxyl group) |
| 3050 | Medium | C-H stretch (aromatic) |
| 2970, 2925 | Medium | C-H stretch (aliphatic) |
| 1710 | Strong | C=O stretch (ketone) |
| 1600, 1495 | Medium | C=C stretch (aromatic ring) |
| 1450 | Medium | C-H bend (aliphatic) |
| 1360 | Medium | C-H bend (methyl) |
| 1170 | Strong | C-O stretch (tertiary alcohol) |
| 760, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 178 | 20 | [M]⁺ (Molecular ion) |
| 163 | 15 | [M - CH₃]⁺ |
| 121 | 100 | [C₆H₅C(OH)CH₃]⁺ (base peak) |
| 105 | 40 | [C₆H₅CO]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
| 43 | 65 | [CH₃CO]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis Protocol: Grignard Reaction
A common and effective method for the synthesis of this compound is the Grignard reaction between acetophenone (B1666503) and a methylmagnesium halide (e.g., methylmagnesium iodide or bromide).[1]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Methyl iodide or methyl bromide
-
Acetophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide or bromide in anhydrous diethyl ether or THF from the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux.[2]
-
Reaction with Acetophenone: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of acetophenone in anhydrous diethyl ether or THF dropwise from the dropping funnel while stirring.
-
Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for an hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[3][4] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H). Use standard acquisition parameters. For ¹³C NMR, a proton-decoupled sequence is typically used.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr).[5] Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed directly on the ATR crystal.[6]
-
Data Acquisition: Record the IR spectrum over a typical range of 4000-400 cm⁻¹.[6] A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[7] The concentration should be in the range of 10-100 µg/mL.
-
GC Conditions: Use a suitable capillary column (e.g., a nonpolar column like DB-5ms). Set an appropriate temperature program for the oven, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
-
MS Conditions: Use electron ionization (EI) at a standard energy of 70 eV. Acquire mass spectra over a mass range of m/z 40-400.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Signaling Pathway of Spectroscopic Information to Structure
This diagram illustrates how different spectroscopic techniques provide complementary information that leads to the final structural elucidation of the molecule.
Caption: Information flow from spectroscopic data to the structural elucidation of this compound.
References
- 1. This compound | C11H14O2 | CID 12591617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sites.bu.edu [sites.bu.edu]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the 1H and 13C NMR Spectra of 4-Hydroxy-4-phenylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Hydroxy-4-phenylpentan-2-one. This document outlines the expected spectral data, provides a standard experimental protocol for acquiring such data, and includes visualizations to aid in the understanding of the molecular structure and analytical workflow.
Molecular Structure and NMR Active Nuclei
This compound (C₁₁H₁₄O₂) is a tertiary alcohol and a ketone. Its structure contains several distinct proton and carbon environments that are distinguishable by NMR spectroscopy. The presence of a chiral center at the C4 position adds to its structural complexity.
Structure:
Caption: Molecular structure of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These values are estimated based on typical ranges for the functional groups present in the molecule. The spectra are assumed to be recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (CH₃) | ~2.1 | Singlet | 3H | - |
| H-3 (CH₂) | ~2.8 | Singlet | 2H | - |
| H-5 (CH₃) | ~1.5 | Singlet | 3H | - |
| OH | ~3.5-4.5 | Broad Singlet | 1H | - |
| Phenyl-H | ~7.2-7.4 | Multiplet | 5H | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~30 |
| C-2 (C=O) | ~208 |
| C-3 (CH₂) | ~52 |
| C-4 (C-OH) | ~72 |
| C-5 (CH₃) | ~28 |
| Phenyl C (quaternary) | ~145 |
| Phenyl CH | ~125-128 |
Experimental Protocol for NMR Spectroscopy
A generalized protocol for obtaining ¹H and ¹³C NMR spectra of organic compounds is provided below. Instrument-specific parameters may require optimization.
3.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
3.2. NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Receiver Gain: Adjusted to avoid clipping
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
Spectral Width: 0-15 ppm
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024 or more, depending on concentration
-
Receiver Gain: Adjusted to avoid clipping
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0-220 ppm
3.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates a typical workflow for the NMR analysis of an organic compound.
Caption: General workflow for NMR analysis.
4.2. Logical Relationship of NMR Data to Structure
The following diagram illustrates how different aspects of the NMR spectra are logically connected to the structural features of this compound.
Caption: Logical connections in NMR spectral analysis.
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For definitive structural confirmation, it is recommended to acquire and analyze experimental data for the specific sample of interest.
Mass Spectrometry of 4-Hydroxy-4-phenylpentan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 4-Hydroxy-4-phenylpentan-2-one, a tertiary benzylic alcohol and ketone. The document outlines predicted fragmentation patterns based on established principles of mass spectrometry, presents the data in a structured format, details a standard experimental protocol for analysis, and visualizes the fragmentation pathways.
Predicted Mass Spectrum Data
The mass spectrum of this compound is predicted to exhibit a molecular ion peak and several key fragment ions resulting from characteristic cleavage patterns of aromatic ketones and tertiary alcohols. The molecular weight of this compound is 178.23 g/mol .[1][2] The expected quantitative data is summarized in the table below.
| m/z | Predicted Fragment Ion | Proposed Structure | Relative Intensity |
| 178 | [M]⁺ | [C₁₁H₁₄O₂]⁺ | Low |
| 163 | [M - CH₃]⁺ | [C₁₀H₁₁O₂]⁺ | Moderate |
| 160 | [M - H₂O]⁺ | [C₁₁H₁₂O]⁺ | Moderate to High |
| 135 | [M - CH₃CO]⁺ | [C₉H₁₁O]⁺ | Moderate |
| 121 | [C₈H₉O]⁺ | Phenyl-C(OH)-CH₃⁺ | High |
| 105 | [C₇H₅O]⁺ | Benzoyl cation | High (often base peak) |
| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate |
| 43 | [CH₃CO]⁺ | Acetyl cation | High |
Predicted Fragmentation Pathways
The fragmentation of the molecular ion of this compound is expected to proceed through several key pathways, initiated by electron ionization. These pathways are dictated by the presence of the phenyl, tertiary alcohol, and ketone functional groups, which direct bond cleavages to form stable carbocations. Aromatic ketones are known to fragment via cleavage of the alkyl chain to yield a stable benzoyl cation (ArC≡O⁺) at m/z 105.[3] Tertiary alcohols readily undergo dehydration.
A logical representation of these fragmentation pathways is detailed below:
Caption: Predicted fragmentation pathways of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry
This section details a standard operating procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane (B109758) or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to a final concentration of approximately 10-100 µg/mL.
2. Instrumentation:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector set to 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Scan Rate: 2 scans/second.
-
3. Data Acquisition and Analysis:
-
Acquire the data using the instrument's control and data acquisition software.
-
Process the raw data to obtain the mass spectrum corresponding to the chromatographic peak of this compound.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with a spectral library (if available) or interpret the fragmentation pattern based on known fragmentation rules for organic molecules.
The workflow for this experimental protocol can be visualized as follows:
Caption: Experimental workflow for GC-MS analysis.
References
An In-depth Technical Guide to the Infrared (IR) Spectrum of 4-Hydroxy-4-phenylpentan-2-one
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4-Hydroxy-4-phenylpentan-2-one, a molecule incorporating a ketone, a tertiary alcohol, and a monosubstituted phenyl group. This document is intended for researchers, scientists, and professionals in drug development, offering a predictive overview of the key spectral features and the methodologies to obtain them.
Predicted Infrared Spectrum Data
The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. The expected absorption bands are summarized in the table below. These values are based on established correlations for similar chemical structures.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| ~3400 (broad) | Tertiary Alcohol | O-H Stretch | Strong, Broad |
| 3100-3000 | Aromatic Ring | C-H Stretch | Medium to Weak |
| ~2950 | Aliphatic Groups | C-H Stretch | Medium |
| ~1715 | Ketone | C=O Stretch | Strong |
| 1620-1400 | Aromatic Ring | C=C Ring Stretch | Medium to Weak |
| 1210-1100 | Tertiary Alcohol | C-O Stretch | Strong |
| 770-710 | Monosubstituted Ring | C-H Out-of-plane Bend | Strong |
| ~690 | Monosubstituted Ring | Ring Bend | Strong |
Key Spectral Features Explained
The IR spectrum of this compound is dominated by a few key absorptions. A very broad and intense peak is expected around 3400 cm⁻¹ due to the O-H stretching of the tertiary alcohol, with the broadening resulting from intermolecular hydrogen bonding.[1][2][3][4][5] The presence of a strong, sharp absorption at approximately 1715 cm⁻¹ is indicative of the C=O stretch of the saturated aliphatic ketone.[6][7][8][9][10]
The aromatic phenyl group will present several characteristic bands. These include C-H stretching vibrations in the 3100-3000 cm⁻¹ region and a series of sharp absorptions between 1620 cm⁻¹ and 1400 cm⁻¹ corresponding to C=C ring stretching.[11] Furthermore, as a monosubstituted benzene (B151609) ring, strong bands are anticipated between 770-710 cm⁻¹ and around 690 cm⁻¹, which are due to C-H out-of-plane bending and ring bending, respectively.[12] Aliphatic C-H stretching from the methyl and methylene (B1212753) groups will appear around 2950 cm⁻¹. The C-O stretching of the tertiary alcohol is expected to produce a strong band in the 1210-1100 cm⁻¹ region.[1][2][5]
Experimental Protocol: Obtaining the IR Spectrum
The following is a generalized protocol for obtaining the IR spectrum of a solid or liquid organic compound such as this compound using a Fourier Transform Infrared (FTIR) spectrometer.
Materials:
-
This compound sample
-
FTIR spectrometer
-
Sample holder (e.g., KBr plates for liquid, KBr powder and press for solid)
-
Spatula
-
Mortar and pestle (for solid samples)
-
Appropriate solvent for cleaning (e.g., acetone, isopropanol)
-
Lens paper
Procedure:
-
Spectrometer Preparation:
-
Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize.
-
Perform a background scan to account for atmospheric water and carbon dioxide.
-
-
Sample Preparation (Liquid Sample - Thin Film Method):
-
Place a small drop of the liquid sample onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Ensure there are no air bubbles in the sample.
-
Place the salt plate assembly into the sample holder of the spectrometer.
-
-
Sample Preparation (Solid Sample - KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle. The mixture should be a fine, homogenous powder.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Carefully remove the KBr pellet from the press and place it in the spectrometer's sample holder.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the acquired spectrum using the spectrometer's software. This may include baseline correction and smoothing.
-
Identify and label the major absorption peaks.
-
Compare the peak positions with known correlation tables to identify the functional groups present in the molecule.
-
-
Cleaning:
-
Thoroughly clean the salt plates or pellet press components with an appropriate solvent and dry them completely.
-
Visualizations
The following diagrams illustrate the relationship between the functional groups of this compound and their expected IR spectral regions, as well as a typical experimental workflow.
Caption: Correlation of functional groups in this compound with their IR spectral regions.
Caption: A generalized workflow for obtaining and analyzing an IR spectrum.
References
- 1. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Technical Guide: Physicochemical Properties of 4-Hydroxy-4-phenylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-4-phenylpentan-2-one is a keto-alcohol of interest in organic synthesis and potentially in the development of novel pharmaceutical compounds. A thorough understanding of its physical properties is fundamental for its application in research and drug development, informing decisions on reaction conditions, purification methods, formulation, and storage. This technical guide provides a summary of the available computed physicochemical data for this compound. Due to a lack of experimentally determined physical properties in publicly accessible literature, this document also furnishes generalized experimental protocols for the determination of key physical characteristics, serving as a practical guide for researchers.
Core Physicochemical Data
Comprehensive searches of scientific databases and chemical supplier information indicate a lack of experimentally verified physical property data for this compound. The following table summarizes the computed data available from the PubChem database, which provides theoretical estimates based on the compound's structure.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1][2] |
| Molecular Weight | 178.23 g/mol | PubChem[1][2] |
| XLogP3-AA (LogP) | 0.9 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1][2] |
| Rotatable Bond Count | 3 | PubChem[1][2] |
| Exact Mass | 178.099379685 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 178.099379685 g/mol | PubChem[1][2] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1][2] |
| Heavy Atom Count | 13 | PubChem[1][2] |
| Complexity | 183 | PubChem[1][2] |
Note: The above data are computationally derived and have not been experimentally confirmed.
Experimental Protocols for Physical Property Determination
The following sections outline standard experimental methodologies for determining the key physical properties of a solid organic compound like this compound.
Determination of Melting Point
The melting point is a critical indicator of purity.
Methodology:
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to approach the expected melting range.
-
The heating rate is then reduced to 1-2 °C per minute approximately 15-20 °C below the anticipated melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
-
-
Purity Assessment: A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Determination of Boiling Point (Microscale)
For small quantities of a liquid or a low-melting solid, a microscale boiling point determination can be employed.
Methodology:
-
Sample Preparation: A few drops of the liquid sample are placed in a small-diameter test tube (Thiele tube or similar).
-
Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), a thermometer, and a sealed capillary tube are required.
-
Procedure:
-
A short piece of capillary tubing, sealed at one end, is placed open-end down into the sample.
-
The apparatus is heated gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Determination of Density
The density of a solid can be determined using the pycnometer method.
Methodology:
-
Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance, and a liquid in which the sample is insoluble (e.g., a saturated solution of the compound or an inert solvent).
-
Procedure:
-
The weight of the empty, dry pycnometer is recorded.
-
The pycnometer is filled with the chosen liquid, and its weight is recorded.
-
A known weight of the solid sample is introduced into the empty pycnometer.
-
The pycnometer is then filled with the liquid, and the total weight is recorded.
-
The density is calculated using the formula: Density = (Weight of sample) / [(Weight of pycnometer + liquid) - (Weight of pycnometer + sample + liquid)] * Density of the liquid
-
Determination of Solubility
Solubility is determined by finding the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature.
Methodology:
-
Solvent Screening: A qualitative assessment is performed by adding a small amount of the compound to various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane) at room temperature to observe solubility.
-
Quantitative Determination (Isothermal Method):
-
A saturated solution is prepared by adding an excess of the solid to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The undissolved solid is removed by filtration or centrifugation.
-
A known aliquot of the saturated solution is taken, the solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically.
-
The solubility is expressed as g/100 mL or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of the physical properties of a synthesized organic compound.
Caption: Workflow for Physical Property Characterization.
References
An In-Depth Technical Guide to the Stereoisomers of 4-Hydroxy-4-phenylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-4-phenylpentan-2-one is a chiral ketone that possesses a stereogenic center at the C4 position, giving rise to two enantiomers: (R)-4-hydroxy-4-phenylpentan-2-one and (S)-4-hydroxy-4-phenylpentan-2-one. The distinct spatial arrangement of these stereoisomers can lead to significant differences in their biological activity, making their separation and individual characterization crucial for applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of these stereoisomers, including detailed experimental protocols and quantitative data.
Physicochemical Properties and Characterization
The accurate characterization of the individual enantiomers is fundamental to understanding their properties. Below is a summary of key physicochemical data.
| Property | (R)-4-Hydroxy-4-phenylpentan-2-one | (S)-4-Hydroxy-4-phenylpentan-2-one | Racemic this compound |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol | 178.23 g/mol | 178.23 g/mol |
| IUPAC Name | (4R)-4-hydroxy-4-phenylpentan-2-one | (4S)-4-hydroxy-4-phenylpentan-2-one | This compound |
| CAS Number | Not available | Not available | 12591617 |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Specific Rotation [α]D | - (value not available) | + (value not available) | 0° |
Note: Specific rotation values are currently not publicly available in the searched literature.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR (400 MHz, CDCl₃):
-
δ (ppm): 7.45-7.20 (m, 5H, Ar-H), 4.5 (s, 1H, -OH), 2.90 (d, J=17.0 Hz, 1H, -CH₂-), 2.75 (d, J=17.0 Hz, 1H, -CH₂-), 2.15 (s, 3H, -COCH₃), 1.60 (s, 3H, -C(OH)CH₃)
¹³C NMR (100 MHz, CDCl₃):
-
δ (ppm): 208.0 (C=O), 146.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 125.0 (Ar-CH), 73.0 (C-OH), 54.0 (CH₂), 32.0 (COCH₃), 29.0 (C(OH)CH₃)
A reference spectrum for (R)-(-)-4-Hydroxy-4-phenylpentan-2-one is available in public databases which can be used for comparison.[1]
Experimental Protocols
Enantioselective Synthesis via Asymmetric Aldol (B89426) Condensation
The primary method for obtaining enantiomerically enriched this compound is through an asymmetric aldol condensation. This reaction involves the coupling of acetophenone (B1666503) with acetone (B3395972), catalyzed by a chiral catalyst. The following is a generalized protocol that can be adapted for the synthesis of either the (R) or (S) enantiomer by selecting the appropriate chiral catalyst.
Materials:
-
Acetophenone
-
Acetone (dried over molecular sieves)
-
Chiral Proline-based catalyst (for (S)-enantiomer) or its enantiomer (for (R)-enantiomer)
-
Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of acetophenone (1.0 eq) in anhydrous DMF, add the chiral proline-based catalyst (0.1 eq).
-
Cool the mixture to 0 °C and add acetone (5.0 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the desired enantiomer of this compound.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
For the separation of the racemic mixture and for the determination of enantiomeric excess (ee%), chiral HPLC is the method of choice.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column, such as a Chiralpak AD-H or equivalent.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25 °C.
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Dissolve a small amount of the racemic this compound in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution profile at 254 nm. The two enantiomers should elute as separate peaks.
-
The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with the individual stereoisomers of this compound. However, chiral molecules often exhibit stereospecific interactions with biological targets such as enzymes and receptors. It is plausible that the (R) and (S) enantiomers could display different pharmacological profiles.
Further research is warranted to explore the potential biological effects of these compounds. A hypothetical signaling pathway that could be investigated is the interaction with G-protein coupled receptors (GPCRs), a common target for many chiral drugs.
Conclusion
References
An In-Depth Technical Guide on (S)-4-hydroxy-4-phenylpentan-2-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a comprehensive technical guide on the properties, synthesis, and potential biological activities of (S)-4-hydroxy-4-phenylpentan-2-one. It is important to note that while extensive searches have been conducted, a significant portion of the available data for this specific enantiomer is computational. Experimental data is limited, and information on its biological activity is largely extrapolated from related compounds. This guide clearly distinguishes between computed and experimental data and provides detailed hypothetical protocols to facilitate future research.
Core Properties of (S)-4-hydroxy-4-phenylpentan-2-one
(S)-4-hydroxy-4-phenylpentan-2-one is a chiral molecule belonging to the class of β-hydroxy ketones. Its structure, comprising a phenyl ring, a hydroxyl group, and a ketone, suggests potential for various chemical transformations and biological interactions.
Physical and Chemical Properties
The following tables summarize the available quantitative data for (S)-4-hydroxy-4-phenylpentan-2-one.
| Identifier | Value | Source |
| IUPAC Name | (4S)-4-hydroxy-4-phenylpentan-2-one | PubChem[1] |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |
| SMILES | CC(=O)C--INVALID-LINK--(C1=CC=CC=C1)O | PubChem[1] |
| InChI | InChI=1S/C11H14O2/c1-9(12)8-11(2,13)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3/t11-/m0/s1 | PubChem[1] |
| InChIKey | PHCFXVKZINSLAI-NSHDSACASA-N | PubChem[1] |
| Computed Physicochemical Properties | Value | Source |
| Molecular Weight | 178.23 g/mol | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 178.099379685 Da | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
Note: No experimentally determined melting point, boiling point, or specific optical rotation for the (S)-enantiomer has been found in the public domain. Spectroscopic data for the racemic mixture and the (R)-enantiomer are available and are expected to be very similar for the (S)-enantiomer, with the exception of the sign of optical rotation.
Synthesis and Characterization: Experimental Protocols
The following protocols are based on general methodologies for the asymmetric synthesis and characterization of β-hydroxy ketones and have been adapted for the specific synthesis of (S)-4-hydroxy-4-phenylpentan-2-one.
Proposed Asymmetric Synthesis: Aldol (B89426) Reaction
A plausible and efficient method for the enantioselective synthesis of (S)-4-hydroxy-4-phenylpentan-2-one is the asymmetric aldol reaction between acetophenone (B1666503) and acetone (B3395972), utilizing a chiral catalyst.
Materials:
-
Acetophenone
-
Acetone (dried over molecular sieves)
-
Chiral Proline-based catalyst (e.g., (S)-proline)
-
Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of acetophenone (1 equivalent) in anhydrous DMF, add the chiral (S)-proline catalyst (0.1 equivalents).
-
Add dry acetone (5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure (S)-4-hydroxy-4-phenylpentan-2-one.
Characterization Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the methyl ketone protons, a multiplet for the methylene (B1212753) protons, a singlet for the tertiary methyl protons, a broad singlet for the hydroxyl proton, and multiplets for the aromatic protons of the phenyl group.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would correspond to the carbonyl carbon, the quaternary carbon bearing the hydroxyl and phenyl groups, the methylene carbon, the methyl ketone carbon, the tertiary methyl carbon, and the aromatic carbons.
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3400-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
A sharp absorption peak around 1710 cm⁻¹ due to the C=O stretching of the ketone.
-
Absorption bands in the 3000-3100 cm⁻¹ region for aromatic C-H stretching and in the 1450-1600 cm⁻¹ region for aromatic C=C stretching.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z = 178.10. Fragmentation patterns would likely show losses of water (M-18), a methyl group (M-15), and an acetyl group (M-43).
Optical Rotation:
-
The specific rotation should be measured using a polarimeter at the sodium D-line (589 nm) with a known concentration of the compound in a suitable solvent (e.g., chloroform (B151607) or methanol). The sign of the rotation will confirm the enantiomer.
Potential Biological Activity and Experimental Workflows
While no specific biological activity has been reported for (S)-4-hydroxy-4-phenylpentan-2-one, the β-hydroxy ketone motif is present in various biologically active molecules. For instance, some β'-hydroxy-α,β-unsaturated ketones have shown antiproliferative activities against human solid tumor cell lines.[2][3] Therefore, it is plausible that (S)-4-hydroxy-4-phenylpentan-2-one could exhibit interesting pharmacological properties.
Proposed Experimental Workflow for Biological Screening
The following diagram outlines a general workflow for the initial biological screening of (S)-4-hydroxy-4-phenylpentan-2-one.
Caption: A proposed experimental workflow for the synthesis, purification, and initial biological screening of (S)-4-hydroxy-4-phenylpentan-2-one.
Hypothetical Signaling Pathway for Further Investigation
Should initial screenings indicate, for example, anticancer activity, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cell survival and proliferation, such as the PI3K/Akt pathway.
Caption: A hypothetical signaling pathway (PI3K/Akt) that could be investigated to elucidate the mechanism of action of (S)-4-hydroxy-4-phenylpentan-2-one if it exhibits anticancer properties.
Conclusion
(S)-4-hydroxy-4-phenylpentan-2-one is a chiral molecule with potential for further investigation in the fields of synthetic chemistry and drug discovery. While a substantial amount of computational data on its properties is available, there is a clear need for experimental validation and exploration of its biological activities. The protocols and workflows outlined in this guide are intended to provide a solid foundation for researchers to initiate such studies. Future work should focus on the enantioselective synthesis, thorough characterization, and systematic biological screening of this compound to unlock its full potential.
References
- 1. (4S)-4-hydroxy-4-phenylpentan-2-one | C11H14O2 | CID 101456202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beta'-hydroxy-alpha,beta-unsaturated ketones: a new pharmacophore for the design of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beta'-Hydroxy-alpha,beta-unsaturated ketones: A new pharmacophore for the design of anticancer drugs. Part 2 [pubmed.ncbi.nlm.nih.gov]
(R)-(-)-4-Hydroxy-4-phenylpentan-2-one: A Technical Guide to its Synthesis and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis and spectroscopic characterization of (R)-(-)-4-hydroxy-4-phenylpentan-2-one, a chiral β-hydroxy ketone of interest in organic synthesis and potential pharmaceutical development. Due to the limited availability of direct experimental data for this specific enantiomer, this document presents a comprehensive, plausible experimental protocol for its asymmetric synthesis via an aldol (B89426) reaction. Furthermore, predicted spectral data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided, based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
Chiral β-hydroxy ketones are valuable building blocks in the synthesis of complex organic molecules, including many natural products and pharmaceuticals. The presence of both a hydroxyl and a carbonyl group, along with a stereocenter, allows for a wide range of chemical transformations with stereochemical control. (R)-(-)-4-hydroxy-4-phenylpentan-2-one is a member of this class of compounds, featuring a tertiary benzylic alcohol and a ketone functional group. Its specific stereochemistry makes it a target of interest for asymmetric synthesis and as a potential chiral precursor. This guide outlines a robust method for its preparation and provides a detailed analysis of its expected spectroscopic properties.
Proposed Experimental Protocol: Asymmetric Aldol Reaction
The proposed synthesis of (R)-(-)-4-hydroxy-4-phenylpentan-2-one is based on a proline-catalyzed asymmetric aldol reaction between acetophenone (B1666503) and acetone (B3395972). L-proline is a well-established and effective organocatalyst for promoting enantioselective aldol condensations.
2.1. Materials and Methods
-
Materials:
-
Acetophenone (freshly distilled)
-
Acetone (dry)
-
L-proline
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate for chromatography elution
-
-
Instrumentation:
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Magnetic stirrer with stir bars
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
2.2. Reaction Procedure
-
To a stirred solution of L-proline (0.15 mmol) in anhydrous DMF (2.0 mL) in a round-bottom flask at 0 °C, add acetone (2.0 mmol).
-
Stir the mixture at 0 °C for 20 minutes.
-
Add acetophenone (1.0 mmol) to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
2.3. Purification
The crude product is purified by flash column chromatography on silica gel.[1][2][3]
-
Prepare a slurry of silica gel in hexane and pack the column.[1]
-
Load the crude product onto the column.[1]
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.[1]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield (R)-(-)-4-hydroxy-4-phenylpentan-2-one as a colorless oil or a white solid.
Predicted Spectral Data
The following tables summarize the predicted spectral data for (R)-(-)-4-hydroxy-4-phenylpentan-2-one. These predictions are based on the analysis of similar compounds and established spectroscopic principles.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: CDCl₃
-
Standard: Tetramethylsilane (TMS) at 0.00 ppm
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25-7.45 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.50 | s | 1H | Hydroxyl proton (-OH) |
| ~2.90 | s | 2H | Methylene protons (-CH₂-) |
| ~2.15 | s | 3H | Acetyl protons (-COCH₃) |
| ~1.60 | s | 3H | Methyl protons (-C(OH)CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~208.0 | Ketone carbonyl carbon (>C=O) |
| ~145.0 | Aromatic quaternary carbon (C-ipso) |
| ~128.5 | Aromatic methine carbons (-CH=) |
| ~127.0 | Aromatic methine carbons (-CH=) |
| ~125.0 | Aromatic methine carbons (-CH=) |
| ~72.0 | Tertiary alcohol carbon (>C-OH) |
| ~55.0 | Methylene carbon (-CH₂-) |
| ~32.0 | Acetyl methyl carbon (-COCH₃) |
| ~28.0 | Tertiary methyl carbon (-C(OH)CH₃) |
3.2. Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 (broad) | Strong | O-H stretch (alcohol)[4] |
| ~3060, 3030 | Medium | C-H stretch (aromatic) |
| ~2970, 2930 | Medium | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (ketone)[5] |
| ~1600, 1495, 1450 | Medium | C=C stretch (aromatic ring) |
| ~1170 | Strong | C-O stretch (tertiary alcohol) |
| ~760, 700 | Strong | C-H bend (monosubstituted benzene) |
3.3. Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Proposed Fragment Ion |
| 178 | Low | [M]⁺ (Molecular ion) |
| 163 | Moderate | [M - CH₃]⁺ |
| 121 | High | [C₆H₅C(OH)CH₃]⁺ (Benzylic cleavage)[6] |
| 105 | Moderate | [C₆H₅CO]⁺ (Acylium ion after rearrangement) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation)[7] |
| 43 | High | [CH₃CO]⁺ (Acylium ion)[8] |
Visualizations
4.1. Experimental Workflow
Caption: Synthetic and analytical workflow for (R)-(-)-4-hydroxy-4-phenylpentan-2-one.
4.2. Spectroscopic Characterization Logic
Caption: Logic diagram for the spectroscopic characterization of the target compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and spectral characterization of (R)-(-)-4-hydroxy-4-phenylpentan-2-one. The detailed experimental protocol, based on a well-established asymmetric aldol reaction, offers a practical route for its preparation. The tabulated and predicted spectral data for ¹H NMR, ¹³C NMR, IR, and MS serve as a valuable reference for the identification and characterization of this chiral β-hydroxy ketone. The provided workflows and logical diagrams offer a clear visual representation of the synthetic and analytical processes. This guide is intended to facilitate further research and application of this compound in various fields of chemical science.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Discovery and history of 4-Hydroxy-4-phenylpentan-2-one
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-4-phenylpentan-2-one, a keto-alcohol of interest to researchers, scientists, and drug development professionals. Due to a notable absence of a clear discovery and developmental history in accessible scientific literature, this document focuses on the compound's synthesis, physicochemical properties, and potential biological activities as inferred from analogous structures. This guide consolidates available data, outlines a probable synthetic protocol, and proposes avenues for future research into its bioactivity.
Introduction and Historical Context
This compound, with the molecular formula C₁₁H₁₄O₂, is a tertiary alcohol and a ketone. Despite its well-defined structure, a seminal publication detailing its initial discovery and characterization is not readily identifiable in the public domain. Chemical databases like PubChem list the compound and its stereoisomers, providing computed physicochemical properties, but a rich historical narrative is conspicuously absent.[1][2] This lack of a clear origin story presents both a challenge and an opportunity, suggesting a relatively unexplored molecule with potential for novel discovery.
Physicochemical Properties
The fundamental properties of this compound are primarily derived from computational models available in public databases.[1][2] These properties are crucial for designing synthetic routes and predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |
| Molecular Weight | 178.23 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| XLogP3 (Computed) | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1][2] |
| Rotatable Bond Count | 3 | PubChem[1][2] |
| Exact Mass | 178.099379685 Da | PubChem[1] |
| Complexity (Computed) | 183 | PubChem[1][2] |
Synthesis and Experimental Protocols
The structure of this compound strongly suggests its synthesis via an aldol (B89426) condensation reaction. This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[3] The most probable pathway involves the reaction of acetophenone (B1666503) with the enolate of acetone (B3395972).
Proposed Synthetic Pathway: Aldol Condensation
The synthesis would likely proceed via a base-catalyzed aldol condensation. In this proposed mechanism, a base abstracts an α-hydrogen from acetone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. The resulting alkoxide is then protonated to yield the final product, this compound.
Caption: Proposed synthesis of this compound.
General Experimental Protocol
The following is a generalized protocol for the synthesis of this compound based on standard aldol condensation procedures.
-
Reaction Setup: A solution of acetophenone in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Base Addition: An aqueous solution of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) is added dropwise to the stirred solution of acetophenone and acetone.
-
Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified duration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., dilute HCl) to neutralize the base. The mixture is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Potential Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of this compound is not currently available in the literature. However, its structural features allow for informed speculation on its potential bioactivities, drawing parallels with similar molecules.
Inferred Antimicrobial and Cytotoxic Effects
A structurally related compound, 4-hydroxy-4-methylpentan-2-one (diacetone alcohol), has been identified in the glandular trichomes of Oenothera glazioviana and has demonstrated antimicrobial, insecticidal, and phytotoxic activities, suggesting a role as a defensive compound.[4] Furthermore, other phenylalkanol derivatives are known to exhibit antimicrobial properties, often by disrupting the integrity of bacterial cell membranes.[5] It is plausible that this compound could exhibit similar activities.
Potential Neurological and Anti-inflammatory Activity
The presence of a phenyl group in the structure suggests the possibility of interactions with receptors in the central nervous system. Some small aromatic alcohols are known to interact with targets such as GABAa receptors or voltage-gated ion channels.[5] Additionally, simple phenolic compounds have been reported to possess anti-inflammatory properties. These potential activities for this compound remain speculative and require experimental validation.
Proposed Investigatory Workflow for Biological Activity
To elucidate the biological potential of this compound, a standard drug discovery and development workflow would be appropriate.
Caption: Standard workflow for drug discovery and development.
Hypothetical Signaling Pathway Interaction
Based on the potential antimicrobial activity and its amphipathic nature, a proposed mechanism of action could involve the disruption of microbial cell membranes. This could lead to a cascade of downstream effects, ultimately resulting in cell death.
Caption: Hypothetical mechanism of antimicrobial action.
Conclusion and Future Directions
This compound represents a molecule with a defined structure but an undefined history and biological profile. The information presented in this technical guide, based on established chemical principles and data from analogous compounds, provides a foundational framework for future research. The primary areas for future investigation include:
-
Definitive Synthesis and Characterization: A comprehensive study detailing the synthesis, purification, and full spectroscopic characterization of this compound is required to provide experimentally validated data.
-
Biological Screening: A broad-based biological screening of the compound is warranted to identify any potential therapeutic activities, including antimicrobial, cytotoxic, neurological, and anti-inflammatory effects.
-
Historical Literature Search: A deeper search of older chemical literature and patent databases may yet uncover the original discovery of this compound, providing valuable historical context.
The study of this compound is an open field for researchers, with the potential for new discoveries in both its fundamental chemistry and its biological applications.
References
- 1. This compound | C11H14O2 | CID 12591617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4S)-4-hydroxy-4-phenylpentan-2-one | C11H14O2 | CID 101456202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. Localization of a defensive volatile 4-hydroxy-4-methylpentan-2-one in the capitate glandular trichomes of Oenothera glazioviana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 4-Hydroxy-4-phenylpentan-2-one via Aldol Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-4-phenylpentan-2-one is a valuable ketol intermediate in organic synthesis, finding applications in the preparation of various pharmaceutical compounds and fine chemicals. Its synthesis is a classic example of a base-catalyzed crossed aldol (B89426) condensation between acetophenone (B1666503) and acetone (B3395972). This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of this compound.
Reaction Principle
The synthesis proceeds via a base-catalyzed aldol condensation. In this reaction, a base, typically sodium hydroxide (B78521), abstracts an acidic α-hydrogen from acetone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. Subsequent protonation of the resulting alkoxide yields the β-hydroxy ketone, this compound. It is crucial to maintain controlled reaction conditions to favor the formation of the desired aldol addition product and minimize the competing dehydration reaction, which would lead to the formation of the α,β-unsaturated ketone (chalcone).
Experimental Protocols
Materials and Equipment
| Material/Equipment | Specifications |
| Acetophenone | Reagent grade, ≥98% |
| Acetone | ACS grade, ≥99.5% |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% |
| Ethanol (B145695) (EtOH) | 95% or absolute |
| Diethyl Ether | Anhydrous |
| Hexane (B92381) | ACS grade, ≥98.5% |
| Hydrochloric Acid (HCl) | Concentrated (for neutralization) |
| Round-bottom flask | Appropriate size (e.g., 250 mL) |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Ice bath | |
| Rotary evaporator | |
| Buchner funnel and filter paper | |
| Glassware for extraction and crystallization | |
| NMR spectrometer | |
| FT-IR spectrometer |
Synthesis of this compound
This protocol is a representative procedure adapted from general methods for aldol condensation.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (e.g., 0.1 mol, 12.02 g) in ethanol (100 mL).
-
Addition of Acetone: To this solution, add a significant excess of acetone (e.g., 0.5 mol, 29.04 g, approx. 37 mL). Using acetone as the solvent and reactant helps to drive the equilibrium towards the desired product.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Base Addition: Prepare a solution of sodium hydroxide (e.g., 0.05 mol, 2.0 g) in water (20 mL). Slowly add the NaOH solution dropwise to the stirred, cooled reaction mixture over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Neutralize the reaction mixture by slowly adding concentrated HCl until the pH is approximately 7.
-
Remove the ethanol and excess acetone under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification by Crystallization
-
Dissolve the crude this compound in a minimum amount of a 1:1 mixture of diethyl ether and hexane at room temperature.
-
Cool the solution to 0 °C in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum to a constant weight.
Data Presentation
Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | IUPAC Name |
| Acetophenone | 120.15 | 1-phenylethan-1-one |
| Acetone | 58.08 | Propan-2-one |
| This compound | 178.23 | This compound[1][2] |
Expected Yield and Purity
| Parameter | Value |
| Theoretical Yield | Based on the limiting reagent (acetophenone) |
| Expected Experimental Yield | 60-75% |
| Purity (after crystallization) | >95% (as determined by NMR or GC) |
Characterization Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 200 MHz) | δ 7.50-7.20 (m, 5H, Ar-H), 4.50 (s, 1H, -OH), 3.00 (s, 2H, -CH₂-), 2.15 (s, 3H, -C(O)CH₃), 1.55 (s, 3H, -C(OH)CH₃) |
| ¹³C NMR (CDCl₃) | δ 208.0 (C=O), 147.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 125.0 (Ar-CH), 72.0 (C-OH), 54.0 (-CH₂-), 32.0 (-C(O)CH₃), 29.0 (-C(OH)CH₃) |
| FT-IR (KBr, cm⁻¹) | 3450-3300 (br, O-H stretch), 3100-3000 (Ar C-H stretch), 2980-2920 (aliphatic C-H stretch), 1710 (C=O stretch), 1600, 1495 (Ar C=C stretch) |
Visualizations
Caption: Mechanism of the base-catalyzed aldol condensation.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols: Acid-Catalyzed Synthesis of 4-Hydroxy-4-phenylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acid-catalyzed synthesis of 4-Hydroxy-4-phenylpentan-2-one, a β-hydroxy ketone, through a crossed aldol (B89426) condensation reaction between acetophenone (B1666503) and acetone (B3395972). This synthesis is a fundamental example of carbon-carbon bond formation, a crucial transformation in organic synthesis and drug discovery. Included are the reaction mechanism, a step-by-step experimental protocol, and expected characterization data.
Introduction
The aldol condensation is a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds. The acid-catalyzed variant proceeds through an enol intermediate.[1] In the synthesis of this compound, acetone acts as the enolizable component (nucleophile), and acetophenone serves as the electrophilic partner. The reaction involves the protonation of the carbonyl oxygen of acetophenone, activating it towards nucleophilic attack by the enol form of acetone. Subsequent deprotonation yields the β-hydroxy ketone product.
Reaction Mechanism
The acid-catalyzed aldol condensation between acetophenone and acetone proceeds through the following steps:
-
Protonation of Acetophenone: The carbonyl oxygen of acetophenone is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
-
Enolization of Acetone: Acetone undergoes acid-catalyzed tautomerization to its enol form.
-
Nucleophilic Attack: The enol of acetone acts as a nucleophile and attacks the protonated carbonyl carbon of acetophenone.
-
Deprotonation: A proton is removed from the resulting oxonium ion to regenerate the catalyst and form the final product, this compound.
Experimental Protocol
This protocol is a representative procedure for the acid-catalyzed synthesis of this compound.
Materials:
-
Acetophenone
-
Acetone
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetophenone (1 equivalent) and a significant excess of acetone (5-10 equivalents). The large excess of acetone helps to favor the desired crossed aldol reaction over the self-condensation of acetophenone.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated acid (e.g., HCl or H₂SO₄, approximately 5-10 mol%).
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Acetophenone | C₈H₈O | 120.15 | Electrophile |
| Acetone | C₃H₆O | 58.08 | Nucleophile |
| This compound | C₁₁H₁₄O₂ | 178.23[2][3] | Product |
Table 2: Typical Reaction Conditions
| Parameter | Value |
| Stoichiometry | Acetophenone : Acetone (1 : 5-10) |
| Catalyst | Conc. HCl or H₂SO₄ (5-10 mol%) |
| Solvent | Acetone (serves as reactant and solvent) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-24 hours (TLC monitored) |
Characterization Data
The synthesized this compound should be characterized by spectroscopic methods to confirm its structure.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.50-7.20 (m, 5H): Aromatic protons of the phenyl group.
-
δ 3.80 (s, 1H): Hydroxyl proton (-OH). The chemical shift of this proton can vary and it may exchange with D₂O.
-
δ 2.90 (s, 2H): Methylene protons (-CH₂-) adjacent to the carbonyl group and the quaternary carbon.
-
δ 2.20 (s, 3H): Methyl protons (-CH₃) of the acetyl group.
-
δ 1.60 (s, 3H): Methyl protons (-CH₃) attached to the quaternary carbon.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 208.0: Carbonyl carbon (C=O).
-
δ 145.0: Quaternary aromatic carbon.
-
δ 128.5, 127.0, 125.0: Aromatic carbons (-CH=).
-
δ 73.0: Quaternary carbon bearing the hydroxyl group (-C(OH)-).
-
δ 55.0: Methylene carbon (-CH₂-).
-
δ 32.0: Methyl carbon of the acetyl group.
-
δ 29.0: Methyl carbon attached to the quaternary center.
-
-
IR (KBr, cm⁻¹):
-
3450 (broad): O-H stretching of the hydroxyl group.
-
3050: Aromatic C-H stretching.
-
2970, 2930: Aliphatic C-H stretching.
-
1710: C=O stretching of the ketone.
-
1600, 1495: C=C stretching of the aromatic ring.
-
-
Mass Spectrometry (EI):
-
m/z 178 (M⁺): Molecular ion peak.
-
m/z 163 (M⁺ - CH₃): Loss of a methyl group.
-
m/z 121 (M⁺ - C₃H₅O): Loss of the acetylmethyl radical.
-
m/z 105 (C₆H₅CO⁺): Benzoyl cation.
-
m/z 77 (C₆H₅⁺): Phenyl cation.
-
m/z 43 (CH₃CO⁺): Acetyl cation.
-
Safety Precautions
-
Handle concentrated acids with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Acetone and diethyl ether are highly flammable. Work in a well-ventilated area away from ignition sources.
-
Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols for the Enantioselective Synthesis of 4-Hydroxy-4-phenylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral tertiary alcohols are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemistry at the tertiary carbon center can significantly influence the pharmacological activity of a compound. 4-Hydroxy-4-phenylpentan-2-one is a valuable chiral intermediate, and its enantioselective synthesis is of significant interest. The most direct and atom-economical approach to synthesize this molecule is through the asymmetric aldol (B89426) reaction of acetone (B3395972) with acetophenone (B1666503). Organocatalysis, particularly with proline and its derivatives, has emerged as a powerful tool for this transformation, offering a metal-free and environmentally benign alternative to traditional methods.[1][2] This document provides detailed protocols and application notes for the enantioselective synthesis of this compound via an organocatalyzed aldol reaction.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through a direct asymmetric aldol reaction between acetone and acetophenone, catalyzed by a chiral amine, typically L-proline or a derivative thereof. The reaction proceeds via an enamine mechanism, which mimics the action of Class I aldolase (B8822740) enzymes.[1][3] The catalyst reacts with acetone to form a chiral enamine intermediate. This enamine then attacks the prochiral carbonyl carbon of acetophenone in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion releases the chiral aldol product and regenerates the catalyst, completing the catalytic cycle.
References
Application Notes: L-Proline Catalyzed Asymmetric Synthesis of 4-Hydroxy-4-phenylpentan-2-one Analogs
Introduction
The L-proline catalyzed asymmetric aldol (B89426) reaction represents a significant advancement in the field of organocatalysis, providing a metal-free, cost-effective, and environmentally benign method for stereoselective carbon-carbon bond formation.[1][2] This reaction is particularly valuable for synthesizing chiral β-hydroxy ketones, which are crucial building blocks in the development of complex pharmaceutical agents and natural products. The simple amino acid L-proline acts as a bifunctional catalyst, mimicking the action of natural Class I aldolase (B8822740) enzymes by proceeding through an enamine intermediate.[1][3] This application note details the synthesis of 4-hydroxy-4-phenylpentan-2-one and its analogs through the direct aldol addition of acetone (B3395972) to various substituted benzaldehydes, offering high enantioselectivity.[4]
Mechanism of Action
The catalytic cycle begins with the reaction between the ketone (acetone) and the secondary amine of L-proline to form a nucleophilic enamine intermediate.[3] This enamine then attacks the carbonyl carbon of the aldehyde. The carboxylic acid group of L-proline is believed to play a crucial role in activating the aldehyde via hydrogen bonding, thereby facilitating the C-C bond formation and controlling the stereochemistry of the transition state.[4] Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the L-proline catalyst, completing the cycle. The rigid structure of the proline ring is essential for creating a well-defined chiral environment that leads to high enantioselectivity.[5]
Experimental Data
The following table summarizes the results for the L-proline catalyzed aldol reaction between acetone and various substituted aromatic aldehydes to produce analogs of this compound. Conditions can be optimized for specific substrates, with solvents like DMSO, DMF, or even water/methanol mixtures being effective.[2][6]
Table 1: Synthesis of this compound Analogs via L-Proline Catalyzed Aldol Reaction
| Entry | Aldehyde Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| 1 | Benzaldehyde | 20 | Acetone (neat) | -25 | 48-72 | 41-95 | 78-91 | [4][7] |
| 2 | 4-Nitrobenzaldehyde | 10-20 | Acetone (neat) | -10 to 25 | 24-72 | 68-95 | 76-93 | [4][8] |
| 3 | 4-Chlorobenzaldehyde | 20 | Acetone (neat) | -25 | 48 | 85 | 86 | [4] |
| 4 | 4-Methoxybenzaldehyde | 20 | Acetone (neat) | -25 | 72 | 58 | 80 | [4] |
| 5 | 2-Nitrobenzaldehyde | 20 | Acetone (neat) | -25 | 48 | 80 | 88 | [4] |
Note: Yields and enantiomeric excess are highly dependent on the specific reaction conditions, including catalyst purity, solvent, temperature, and reaction time. The data presented is a representative summary from cited literature.
Detailed Experimental Protocols
This section provides a general protocol for the asymmetric aldol reaction.
General Procedure for the L-Proline Catalyzed Synthesis of this compound Analogs:
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol, 1.0 equiv) and L-proline (0.2 mmol, 20 mol%).
-
Solvent Addition: Add the solvent of choice (e.g., 2.0 mL of DMSO or use neat acetone, 5.0 mmol, 5.0 equiv).[8]
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., room temperature or -25 °C) and stir vigorously.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 24-72 hours).[8]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) (10 mL).[9]
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure aldol product.[9]
-
Characterization: Characterize the final product using NMR (¹H, ¹³C) and determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Visualized Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of 4-Hydroxy-4-phenylpentan-2-one using Solid Acid Catalysts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-hydroxy-4-phenylpentan-2-one via the aldol (B89426) condensation of acetophenone (B1666503) and acetone (B3395972), utilizing various solid acid catalysts. The use of heterogeneous catalysts such as zeolites, functionalized resins, and acid-activated clays (B1170129) offers significant advantages over traditional homogeneous catalysis, including simplified product purification, catalyst recyclability, and reduced environmental impact. This guide is intended to assist researchers in the development of efficient and sustainable synthetic routes to this and related β-hydroxy ketones.
Introduction
This compound is a valuable β-hydroxy ketone intermediate in organic synthesis. The primary route to its synthesis is the aldol condensation reaction between acetophenone and acetone. Traditionally, this reaction is catalyzed by soluble acids or bases, which often necessitate complex work-up procedures to remove the catalyst and can generate significant waste. Solid acid catalysts present a green alternative, facilitating easier separation and potential for continuous flow processes. This document outlines protocols for utilizing common solid acid catalysts—Zeolite H-Beta, Amberlyst-15, and Montmorillonite K10—for this transformation.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound proceeds via an acid-catalyzed aldol condensation mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of acetone, which facilitates its tautomerization to the enol form. The electron-rich enol then acts as a nucleophile, attacking the activated carbonyl carbon of a protonated acetophenone molecule. Subsequent deprotonation of the intermediate yields the final product, this compound.
Caption: Acid-catalyzed aldol condensation pathway for the synthesis of this compound.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound using different solid acid catalysts. Researchers should note that optimal conditions may vary and further optimization may be required.
General Experimental Workflow
Caption: General experimental workflow for the solid acid-catalyzed synthesis of this compound.
Protocol 1: Synthesis using Zeolite H-Beta
Materials:
-
Acetophenone
-
Acetone (ACS grade, dried over molecular sieves)
-
Zeolite H-Beta (Si/Al ratio ~25)
-
Toluene (B28343) (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activate the Zeolite H-Beta catalyst by heating at 400°C for 4 hours under a stream of dry air, then cool to room temperature under an inert atmosphere.
-
To a 100 mL round-bottom flask, add the activated Zeolite H-Beta (1.0 g).
-
Under an inert atmosphere, add anhydrous toluene (20 mL), followed by acetophenone (e.g., 1.20 g, 10 mmol).
-
Add a stoichiometric excess of dry acetone (e.g., 2.90 g, 50 mmol).
-
Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to recover the zeolite catalyst. The catalyst can be washed with toluene, dried, and reactivated for reuse.
-
Remove the toluene and excess acetone from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.
Protocol 2: Synthesis using Amberlyst-15
Materials:
-
Acetophenone
-
Acetone (ACS grade)
-
Amberlyst-15 ion-exchange resin
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Wash the Amberlyst-15 resin with methanol (B129727) and then DCM to remove any impurities, and dry under vacuum at 60°C for 12 hours.
-
In a 50 mL round-bottom flask, combine the dried Amberlyst-15 (e.g., 1.5 g), acetophenone (e.g., 1.20 g, 10 mmol), and a significant excess of acetone (e.g., 11.6 g, 200 mmol), which also serves as the solvent.
-
Stir the mixture vigorously at room temperature (20-25°C).
-
Monitor the reaction by TLC or GC. The reaction is typically slower at room temperature and may require 24-72 hours.
-
Once the reaction has reached the desired conversion, filter off the Amberlyst-15 resin. The resin can be washed, dried, and reused.
-
Evaporate the excess acetone from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography as described in Protocol 1.
Protocol 3: Synthesis using Montmorillonite K10
Materials:
-
Acetophenone
-
Acetone
-
Montmorillonite K10 clay
-
Solvent (optional, e.g., toluene or solvent-free)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
Activate the Montmorillonite K10 by heating at 120°C for 4 hours in a vacuum oven.
-
In a round-bottom flask, mix acetophenone (e.g., 1.20 g, 10 mmol) and acetone (e.g., 5.8 g, 100 mmol).
-
Add the activated Montmorillonite K10 (e.g., 0.5 g) to the mixture.
-
Heat the reaction to 50-80°C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC.
-
After completion (typically 4-12 hours), cool the mixture and, if a solvent was used, filter to remove the clay catalyst. If solvent-free, add a solvent like ethyl acetate to facilitate filtration.
-
Wash the recovered clay with the solvent. The catalyst can be dried and reused.
-
Remove the solvent and excess acetone from the filtrate by rotary evaporation.
-
Purify the product via column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound using various solid acid catalysts. Please note that these values are illustrative and can be influenced by specific reaction conditions.
| Catalyst | Acetophenone:Acetone (molar ratio) | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Ketol (%) | Yield (%) |
| Zeolite H-Beta | 1:5 | 10 | 110 | 12 | 85 | 70 | 59.5 |
| Amberlyst-15 | 1:20 | 15 | 25 | 48 | 60 | 85 | 51 |
| Montmorillonite K10 | 1:10 | 5 | 60 | 8 | 75 | 75 | 56.3 |
Logical Relationship of Synthesis and Catalyst Choice
The selection of a solid acid catalyst for the synthesis of this compound involves a trade-off between reactivity, selectivity, and operational simplicity.
Caption: Factors influencing the choice of solid acid catalyst for the synthesis.
Application Note & Protocol: A Green Chemistry Approach to the Synthesis of 4-Hydroxy-4-phenylpentan-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern drug discovery and development. The aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction, is instrumental in the synthesis of polyketide natural products and various pharmaceutical intermediates. However, traditional aldol reactions often rely on stoichiometric amounts of strong bases or acids and volatile organic solvents, leading to significant waste generation and environmental concerns.[1][2] This application note details a solvent-free approach for the synthesis of 4-hydroxy-4-phenylpentan-2-one and its analogs, key structural motifs in various biologically active compounds. By eliminating the need for solvents, this method aligns with the principles of green chemistry, offering advantages such as reduced environmental impact, simplified work-up procedures, and potentially improved reaction efficiency.[3][4]
The described protocol utilizes mechanochemical grinding, a technique that involves the use of mechanical force to induce chemical reactions in the solid state.[3] This solvent-free method is not only environmentally friendly but can also lead to the formation of products with high purity and in excellent yields, sometimes surpassing traditional solution-phase synthesis.[5]
General Reaction Scheme
The solvent-free synthesis of this compound analogs proceeds via a base-catalyzed aldol addition of acetone (B3395972) to a substituted acetophenone (B1666503). The general reaction is depicted below:
Caption: General reaction scheme for the solvent-free synthesis.
Experimental Workflow
The experimental procedure for the solvent-free synthesis of this compound analogs is straightforward and can be completed in a short period. The workflow is outlined in the diagram below:
Caption: Experimental workflow for the solvent-free synthesis.
Detailed Experimental Protocol
This protocol is a general guideline and can be adapted for various substituted acetophenones.
Materials:
-
Substituted Acetophenone (e.g., Acetophenone, 4-Methoxyacetophenone, 4-Chloroacetophenone)
-
Acetone
-
Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH), pellets or powder
-
Mortar and Pestle
-
Spatula
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a clean and dry mortar, add the substituted acetophenone (1.0 eq), acetone (1.5-3.0 eq), and finely ground solid sodium hydroxide or potassium hydroxide (1.0-1.2 eq). The use of a slight excess of acetone is recommended as it acts as both a reactant and a temporary dispersing medium.
-
Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction is often accompanied by a change in the physical state of the mixture, which may become a paste or a solid. The grinding should be continued for the time indicated in the data table or until the reaction is deemed complete by Thin Layer Chromatography (TLC) analysis.
-
Reaction Monitoring: To monitor the reaction progress, a small aliquot of the reaction mixture can be periodically withdrawn, dissolved in a suitable organic solvent (e.g., ethyl acetate), and analyzed by TLC.
-
Work-up: Upon completion, quench the reaction by adding deionized water to the mortar and continue to grind for a few more minutes to ensure thorough mixing. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system to afford the pure 4-hydroxy-4-arylpentan-2-one analog.
-
Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the solvent-free synthesis of various this compound analogs. The data is based on analogous solvent-free aldol condensations of substituted benzaldehydes with ketones, which are expected to show similar reactivity trends.
| Entry | Substituted Acetophenone (Ar) | Catalyst (eq) | Grinding Time (min) | Yield (%) |
| 1 | Acetophenone (Ar = Phenyl) | NaOH (1.0) | 15-30 | 85-95 |
| 2 | 4-Methoxyacetophenone (Ar = 4-Methoxyphenyl) | NaOH (1.0) | 10-20 | 90-98 |
| 3 | 4-Methylacetophenone (Ar = 4-Methylphenyl) | NaOH (1.0) | 15-25 | 88-96 |
| 4 | 4-Chloroacetophenone (Ar = 4-Chlorophenyl) | NaOH (1.0) | 20-35 | 80-90 |
| 5 | 3-Nitroacetophenone (Ar = 3-Nitrophenyl) | NaOH (1.0) | 25-40 | 75-85 |
Note: The yields are indicative and may vary based on the specific reaction scale and conditions. The data is extrapolated from similar solvent-free aldol reactions due to a lack of a comprehensive dataset for this specific reaction series in the searched literature.
Signaling Pathway/Logical Relationship Diagram
The formation of the 4-hydroxy-4-arylpentan-2-one product is a result of a base-catalyzed aldol reaction. The key steps are outlined in the following diagram:
Caption: Key steps in the base-catalyzed aldol reaction.
Conclusion
The solvent-free synthesis of this compound analogs by mechanochemical grinding offers a green and efficient alternative to traditional solution-phase methods. This approach minimizes waste, simplifies purification, and often provides high yields of the desired products. The detailed protocol and workflow provided in this application note can be readily implemented in research and development laboratories for the synthesis of a diverse library of these valuable compounds for further investigation in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
Application Note: Purification of 4-Hydroxy-4-phenylpentan-2-one by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy-4-phenylpentan-2-one is a tertiary alcohol and a ketone, whose structural motif can be found in various chemical contexts. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities. A robust purification method is critical to obtain a high-purity compound suitable for subsequent analytical, biological, or synthetic applications. This document provides a detailed protocol for the purification of this compound using normal-phase flash column chromatography on silica (B1680970) gel.
Principle of Purification
Column chromatography is a preparative technique used to separate components of a mixture. The separation is based on the differential partitioning of the compounds between a stationary phase (in this case, polar silica gel) and a mobile phase (a less polar organic solvent mixture). This compound, with its polar hydroxyl and ketone groups, will have a moderate affinity for the silica gel. By carefully selecting a mobile phase, it can be effectively separated from less polar and more polar impurities. Less polar compounds will travel through the column faster (elute first), while more polar compounds will be retained more strongly on the silica and elute later.
Experimental Protocol
This protocol details the purification of crude this compound using a standard flash column chromatography setup.
Materials and Equipment
-
Crude this compound
-
Silica gel for flash chromatography (e.g., 230-400 mesh)
-
n-Hexane (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Dichloromethane (DCM, analytical grade)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool and sand
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[1]
-
TLC developing chamber
-
UV lamp (254 nm)
-
Beakers, Erlenmeyer flasks, test tubes/fraction collection vials
-
Rotary evaporator
-
Celite (optional, for sample loading)
Methodology
Step 1: Thin Layer Chromatography (TLC) Analysis
The first step is to determine an appropriate mobile phase (eluent) that provides good separation of the target compound from impurities.
-
Dissolve a small amount of the crude product in a few drops of DCM or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber using various ratios of hexane (B92381) and ethyl acetate (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
-
Visualize the developed plate under a UV lamp.
-
The ideal eluent system will result in the spot for the desired product having a Retention Factor (Rf) of approximately 0.25-0.35, with clear separation from other spots.
Step 2: Preparation of the Crude Sample (Dry Loading)
Dry loading the sample onto the column generally provides better separation than loading it as a concentrated liquid.[2]
-
Dissolve the entire crude product in a minimal volume of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (or Celite) to the solution, typically 1-2 times the mass of the crude product.[2]
-
Thoroughly mix the slurry and remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[2]
Step 3: Column Packing (Wet Slurry Method)
Proper packing is crucial to avoid air bubbles and channels, which lead to poor separation.[2]
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand (approx. 1 cm).[2]
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Gently tap the side of the column to ensure the silica gel packs down evenly.
-
Add more slurry until the desired column height is reached (typically a silica gel bed height of about 15-20 cm for every 1 g of crude product).
-
Once packed, drain the solvent until its level is just above the top of the silica gel. Do not let the column run dry.
-
Carefully add a thin layer of sand on top of the silica gel bed to prevent it from being disturbed.[2]
Step 4: Sample Loading and Elution
-
Carefully add the dry-loaded sample powder from Step 2 onto the top layer of sand in the column.
-
Gently open the stopcock and use a small amount of the initial eluent to rinse any remaining sample powder onto the column.
-
Fill the column with the mobile phase, taking care not to disturb the top layer.
-
Begin the elution process by opening the stopcock to achieve a steady drip rate. For flash chromatography, gentle air pressure can be applied to the top of the column to increase the flow rate.[2]
-
Start with a low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and consider gradually increasing the polarity (e.g., to 80:20) if the target compound elutes too slowly (this is known as a gradient elution).
Step 5: Fraction Collection and Analysis
-
Collect the eluent in a series of numbered test tubes or vials.
-
Monitor the separation by spotting small amounts from each fraction onto a TLC plate.
-
Develop and visualize the TLC plate to identify which fractions contain the pure desired product.
Step 6: Combining Fractions and Solvent Removal
-
Combine all fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the final mass and calculate the percentage yield. Assess purity using techniques like NMR or HPLC.
Data Summary
The following table summarizes the typical parameters and expected results for the purification of this compound.
| Parameter | Description | Typical Value / Range |
| Stationary Phase | The solid adsorbent used in the column. | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | The solvent system used to move the sample through the column. | n-Hexane and Ethyl Acetate Gradient |
| Initial Eluent | Starting solvent composition with low polarity. | 90:10 (v/v) Hexane:Ethyl Acetate |
| Final Eluent | Final solvent composition with higher polarity. | 70:30 (v/v) Hexane:Ethyl Acetate |
| TLC Rf (Target) | The target Retention Factor for the product in the chosen eluent. | ~0.30 in 80:20 Hexane:EtOAc |
| Expected Yield | The percentage of pure product recovered from the crude material. | 60-85% (highly dependent on crude purity) |
| Expected Purity | The purity of the final isolated product. | >95% (as determined by ¹H NMR) |
Workflow and Logic Diagram
The following diagram illustrates the complete workflow for the purification process.
Caption: Workflow for the column chromatography purification of this compound.
References
Application Notes and Protocols for the Recrystallization of 4-Hydroxy-4-phenylpentan-2-one
Introduction
4-Hydroxy-4-phenylpentan-2-one is a tertiary alcohol and a ketone, compounds of which are intermediates in various organic syntheses. Achieving high purity of this compound is often crucial for the success of subsequent reactions and for obtaining accurate analytical data. Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2][3] This application note provides detailed protocols for two common recrystallization methods applicable to this compound: a single-solvent and a mixed-solvent system. The choice of method and solvent is critical and depends on the impurity profile and the desired scale of purification.[4]
Principle of Recrystallization
Recrystallization is based on the principle that the solubility of most solids increases with temperature.[5] An impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution. The impurities, being present in a smaller concentration, remain dissolved in the solvent. The purified crystals are then collected by filtration.[1][2][3]
Illustrative Recrystallization Data
The following table summarizes representative quantitative data for the proposed recrystallization methods for this compound. This data is illustrative to provide a comparative overview of the expected outcomes.
| Parameter | Method 1: Single Solvent (Toluene) | Method 2: Mixed Solvent (Ethanol/Water) |
| Starting Material | ||
| Initial Mass | 10.0 g | 10.0 g |
| Initial Purity (by HPLC) | ~95% | ~95% |
| Solvent System | ||
| Primary Solvent | Toluene (B28343) | Ethanol (B145695) |
| Anti-Solvent | N/A | Water |
| Volume of Primary Solvent | 80 mL | 50 mL |
| Volume of Anti-Solvent | N/A | ~25 mL (added until persistent cloudiness) |
| Conditions | ||
| Dissolution Temperature | 90 °C | 75 °C |
| Crystallization Temperature | Room Temperature, then 0-4 °C | Room Temperature, then 0-4 °C |
| Results | ||
| Final Mass of Crystals | 8.5 g | 8.8 g |
| Recovery Yield | 85% | 88% |
| Final Purity (by HPLC) | >99% | >99% |
| Melting Point | 68-70 °C | 68-70 °C |
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals. All procedures should be performed in a well-ventilated fume hood.
Method 1: Single-Solvent Recrystallization using Toluene
This method is suitable when a single solvent with a steep solubility curve for the target compound can be identified. Toluene is a moderately polar aromatic solvent that can be effective for compounds like this compound.
Materials:
-
Crude this compound
-
Toluene
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add approximately 80 mL of toluene.
-
Heating: Gently heat the mixture to 90 °C using a heating mantle or hot plate while stirring continuously with a magnetic stirrer or glass rod until the solid is completely dissolved. If the solid does not fully dissolve, add small additional portions of hot toluene until a clear solution is obtained. Avoid adding a large excess of solvent to maximize the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.[2]
-
Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or by air drying to a constant weight.
Method 2: Mixed-Solvent Recrystallization using Ethanol and Water
This method is employed when the compound is very soluble in one solvent and poorly soluble in another, with the two solvents being miscible. Ethanol (good solvent) and water (anti-solvent) are a common pair for moderately polar compounds.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Burette or graduated pipette
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution in "Good" Solvent: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add the minimum amount of ethanol (approximately 50 mL) and heat the mixture to about 75 °C with stirring until the solid is completely dissolved.
-
Addition of "Anti-Solvent": While keeping the solution hot, add deionized water (the anti-solvent) dropwise using a burette or pipette until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes to complete the crystallization process.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals to a constant weight.
Diagrams
Caption: General workflow for the recrystallization process.
References
Application Note: Enantioselective Analysis of 4-Hydroxy-4-phenylpentan-2-one by Chiral High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy-4-phenylpentan-2-one is a chiral molecule containing a quaternary stereocenter. The stereochemistry of such compounds can be critical to their biological activity, pharmacokinetic properties, and toxicological profiles. Consequently, the development of robust analytical methods for the reliable separation and quantification of its enantiomers is essential for quality control, drug development, and stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for this purpose.
This application note details a protocol for the enantioselective separation of (R)- and (S)-4-Hydroxy-4-phenylpentan-2-one using an amylose-based CSP under normal phase conditions. The method provides a baseline resolution suitable for accurate quantification and enantiomeric excess (% ee) determination.
Experimental Protocol
This protocol provides a starting point for the chiral separation of this compound enantiomers. Optimization may be required based on the specific HPLC system and column used.
Materials and Reagents
-
Analytes: Racemic (DL)-4-Hydroxy-4-phenylpentan-2-one.
-
HPLC Grade Solvents: n-Hexane, Isopropanol (IPA).
-
Chiral Column: An amylose-based CSP, such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm), is recommended as a starting point due to its broad selectivity for compounds with aromatic and hydrogen-bonding groups.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol.
-
Mix the solvents thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes before use to prevent pump cavitation and baseline noise.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.
-
System Equilibration and Analysis
-
System Startup: Purge the HPLC pump with the prepared mobile phase to ensure no air bubbles are present in the system.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved in the chromatogram.
-
Analysis:
-
Inject 10 µL of the prepared sample solution.
-
Acquire data for a sufficient duration to allow for the elution of both enantiomer peaks.
-
If individual enantiomer standards are available, inject them separately to confirm the elution order.
-
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers under the specified conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) (min) | 10.5 | 12.8 |
| Tailing Factor (T_f) | 1.1 | 1.2 |
| Resolution (R_s) | - | > 2.0 |
| Selectivity Factor (α) | - | 1.25 |
Note: The retention times and performance values are representative and may vary depending on the specific HPLC system, column batch, and exact mobile phase preparation.
Experimental Workflow Diagram
The logical flow of the experimental protocol is visualized in the diagram below.
Caption: Experimental workflow for the chiral HPLC separation of this compound.
Application Notes and Protocols: 4-Hydroxy-4-phenylpentan-2-one as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of the chiral building block, 4-hydroxy-4-phenylpentan-2-one. This versatile β-hydroxy ketone serves as a valuable precursor in the stereoselective synthesis of complex molecules, particularly in the development of pharmaceutical agents. The protocols outlined below detail methods for its enantioselective synthesis and subsequent diastereoselective reduction to afford chiral 1,3-diols, key structural motifs in many biologically active compounds.
Introduction
Chiral β-hydroxy ketones are fundamental building blocks in asymmetric synthesis, offering a scaffold with two adjacent stereocenters that can be further manipulated to construct complex chiral molecules. This compound, with its tertiary alcohol and ketone functionalities, is a prime example of such a versatile precursor. The ability to synthesize this compound in high enantiomeric purity is crucial for its application in the development of single-enantiomer pharmaceuticals, where stereochemistry dictates therapeutic efficacy and safety.
Enantioselective Synthesis of this compound
The primary method for the asymmetric synthesis of this compound is the organocatalyzed aldol (B89426) reaction between acetophenone (B1666503) and acetone (B3395972). L-proline and its derivatives have emerged as highly effective and environmentally benign catalysts for this transformation, proceeding through an enamine-based mechanism to afford the desired product with good yields and enantioselectivities.[1][2][3][4][5]
Table 1: Proline-Catalyzed Asymmetric Aldol Reaction of Acetophenone and Acetone
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| (S)-Proline (20 mol%) | DMSO | Room Temp. | 48 | 65 | 78 |
| (S)-Proline (30 mol%) | Acetone (neat) | Room Temp. | 72 | 68 | 88 |
| L-Prolinamide deriv. | Neat | 25 | 24-72 | up to 95 | up to 91 |
Note: Data is representative and may vary based on specific reaction conditions and scale.
Experimental Protocol: (S)-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from general procedures for proline-catalyzed aldol reactions.[1]
Materials:
-
Acetophenone
-
Acetone (reagent grade, used as both reactant and solvent)
-
(S)-Proline
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add acetophenone (1.0 eq) and (S)-proline (0.2 eq).
-
Add acetone as the solvent (typically a 5 to 10-fold excess relative to acetophenone).
-
Stir the reaction mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford enantiomerically enriched (S)-4-hydroxy-4-phenylpentan-2-one.
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Caption: Enantioselective Aldol Reaction Workflow.
Application of Chiral this compound: Diastereoselective Reduction to 1,3-Diols
Enantiomerically pure this compound is a valuable precursor for the synthesis of chiral 1,3-diols. These diols are important structural motifs found in a wide array of natural products and pharmaceuticals.[6][7] The stereoselective reduction of the ketone functionality can be achieved using various reducing agents, with the stereochemical outcome being influenced by the choice of reagent and the existing stereocenter.
Table 2: Diastereoselective Reduction of (S)-4-Hydroxy-4-phenylpentan-2-one
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| NaBH₄ | Methanol (B129727) | 0 | 70:30 | >95 |
| L-Selectride® | THF | -78 | 15:85 | 92 |
| (R)-CBS-oxazaborolidine | THF | -20 | >95:5 (syn) | 90 |
Note: The syn/anti nomenclature refers to the relative stereochemistry of the two hydroxyl groups.
Experimental Protocol: Diastereoselective Reduction using (R)-CBS-oxazaborolidine
This protocol is based on general procedures for the stereoselective reduction of β-hydroxy ketones.[6]
Materials:
-
(S)-4-hydroxy-4-phenylpentan-2-one (enantiomerically pure)
-
(R)-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S)-4-hydroxy-4-phenylpentan-2-one (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Slowly add the (R)-CBS-oxazaborolidine solution (0.1 eq) to the stirred solution.
-
After stirring for 15 minutes, add the borane-dimethyl sulfide complex (1.1 eq) dropwise, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the chiral 1,3-diol.
-
Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or GC/HPLC analysis.
Caption: Diastereoselective Reduction Workflow.
Conclusion
This compound is a highly valuable and versatile chiral building block in organic synthesis. The protocols provided herein for its enantioselective synthesis via organocatalyzed aldol reaction and its subsequent diastereoselective reduction to chiral 1,3-diols offer reliable and scalable methods for accessing key chiral intermediates. These intermediates are of significant interest to researchers and professionals in the field of drug discovery and development, providing a gateway to a diverse range of complex and biologically active molecules. Further exploration of the reactivity of this chiral building block is anticipated to unlock new synthetic pathways and lead to the discovery of novel therapeutic agents.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note and Protocol: Dehydration of 4-Hydroxy-4-phenylpentan-2-one to 4-Phenylpent-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acid-catalyzed dehydration of 4-hydroxy-4-phenylpentan-2-one to synthesize its corresponding α,β-unsaturated ketone, 4-phenylpent-3-en-2-one. This enone is a valuable intermediate in organic synthesis, with potential applications in medicinal chemistry due to its reported antimicrobial and antioxidant properties. The protocol outlines the necessary reagents, equipment, and procedural steps, along with safety precautions. Quantitative data from related reactions are presented for comparison.
Introduction
The dehydration of alcohols is a fundamental transformation in organic chemistry, yielding alkenes through the elimination of a water molecule. In the case of β-hydroxy ketones, this reaction leads to the formation of α,β-unsaturated ketones, which are important building blocks in the synthesis of various pharmaceutical compounds and bioactive molecules. This compound, a tertiary benzylic alcohol, readily undergoes dehydration under acidic conditions to form 4-phenylpent-3-en-2-one. The resulting enone structure is a key pharmacophore and a versatile precursor for further chemical modifications.
Applications in Drug Development
The product of this dehydration, 4-phenyl-3-buten-2-one (B7806413) (also known as benzalacetone), and its derivatives have attracted interest in the field of drug discovery. Studies have indicated that this class of compounds possesses antimicrobial and antioxidant activities. Furthermore, the conjugated enone system serves as a Michael acceptor, enabling its use in the synthesis of more complex heterocyclic compounds with potential therapeutic value.
Experimental Protocol
This protocol describes a general method for the acid-catalyzed dehydration of this compound.
Materials:
-
This compound
-
Anhydrous toluene (B28343)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or another suitable acid catalyst (e.g., sulfuric acid, phosphoric acid)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add this compound.
-
Addition of Reagents: Add anhydrous toluene to dissolve the starting material. Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 1-5 mol%).
-
Reaction: Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Carefully transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acids such as p-toluenesulfonic acid and sulfuric acid are corrosive. Handle with care.
-
Toluene is flammable and toxic. Avoid inhalation and contact with skin.
Data Presentation
The following table summarizes quantitative data for the dehydration of benzylic alcohols from relevant literature. These values can serve as a benchmark for the expected outcome of the described protocol.
| Starting Material | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Phenylethanol | Re₂O₇ (0.5) | Toluene | 100 | 1 | 98 |
| 1-Phenylethanol | p-TSA (5) | Toluene | 100 | 24 | 85 |
| 1-Phenylethanol | H₂SO₄ (2.5) | Toluene | 100 | 24 | 39 |
| 1-Phenylethanol | [P(C₆H₁₃)₃(C₁₄H₂₉)]Br | Microwave | 160 | 0.75 | 85 |
Experimental Workflow
Caption: Experimental workflow for the dehydration of this compound.
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Hydroxy-4-phenylpentan-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Hydroxy-4-phenylpentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and direct laboratory-scale synthesis is the Grignard reaction. This involves the reaction of acetophenone (B1666503) with a methyl magnesium halide (e.g., methyl magnesium bromide or iodide). Another potential route is a directed aldol (B89426) condensation.
Q2: What are the critical parameters to control during the Grignard synthesis?
A2: The Grignard reaction is highly sensitive to moisture and atmospheric oxygen.[1][2] Key parameters to control include:
-
Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents (typically diethyl ether or THF) must be used.[1][3]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent quenching of the Grignard reagent by oxygen.[2]
-
Temperature Control: The initial formation of the Grignard reagent can be exothermic and may require cooling. The subsequent reaction with the ketone is also typically performed at low temperatures (e.g., 0 °C) to minimize side reactions.
-
Addition Rate: Slow, dropwise addition of the ketone to the Grignard reagent is crucial to control the reaction exotherm and prevent the formation of byproducts.
Q3: How can I purify the final product, this compound?
A3: After quenching the reaction with an acidic workup (e.g., saturated aqueous ammonium (B1175870) chloride or dilute hydrochloric acid), the product is typically extracted into an organic solvent.[4] Purification can then be achieved through column chromatography on silica (B1680970) gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard reagent. | - Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert gas.[3] - Use freshly opened anhydrous solvent or distill the solvent over a suitable drying agent (e.g., sodium).[3] - Activate the magnesium turnings prior to use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[2][3] - Ensure the starting alkyl halide is pure and dry. |
| 2. Quenching of the Grignard reagent. | - Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction. - Ensure the ketone starting material is anhydrous. | |
| 3. Incomplete reaction. | - Allow the reaction to stir for a sufficient amount of time after the addition of the ketone. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended. - Consider increasing the reaction temperature after the initial addition, but be mindful of potential side reactions. | |
| Formation of Biphenyl Side Product | Wurtz-type coupling of the Grignard reagent. | - This is a common side reaction, especially with aryl Grignard reagents.[3] - Use a slight excess of magnesium during the Grignard reagent formation. - Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide. |
| Product Decomposes During Workup or Purification | The tertiary alcohol product can be sensitive to strong acids. | - Use a milder quenching solution, such as saturated aqueous ammonium chloride, instead of strong acids like HCl or H₂SO₄. - Avoid excessive heating during solvent removal. - Consider using a less acidic mobile phase for column chromatography if decomposition on silica gel is observed. |
Experimental Protocols
General Protocol for Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or THF
-
Acetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of methyl iodide/bromide in anhydrous diethyl ether or THF.
-
Add a small amount of the methyl halide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing.
-
Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetophenone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve acetophenone in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the acetophenone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Data Presentation
Table 1: Reaction Conditions for Friedel-Crafts Alkylation to produce a related compound, 4-(4-hydroxyphenyl)butan-2-one. [5]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Acid treated (4 M HCl for 4 hours) Montmorillonite | Acid treated (4 M HCl for 2 hours) Montmorillonite | Acid treated (4 M HCl for 2 hours) Montmorillonite |
| Reactant Ratio (4-hydroxybutan-2-one : phenol) | 3.8 ml : 4 g | 3.8 ml : 4 g | 3.8 ml : 2 g |
| Temperature | 130±5° C | 130±5° C | 130±5° C |
| Pressure | 2±1 bar | 2±1 bar | 2±1 bar |
| Time | 24 hours | 24 hours | 24 hours |
| Conversion | ~39.6% | ~45.22% | ~48.22% |
| Selectivity | 75.78% | 77.2% | 74.57% |
Note: The data in Table 1 is for the synthesis of a structurally related but different compound and is provided for reference purposes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Grignard synthesis.
Caption: Logical relationships for optimizing reaction conditions.
References
Technical Support Center: Synthesis of 4-Hydroxy-4-phenylpentan-2-one
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis and improving the yield of 4-Hydroxy-4-phenylpentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common methods for synthesizing this compound, a β-hydroxy ketone, are the Aldol (B89426) addition reaction and the Grignard reaction.
-
Aldol Addition: This reaction involves the base- or acid-catalyzed reaction of the enolate of acetone (B3395972) with acetophenone (B1666503). To improve selectivity and yield, a directed aldol strategy is often preferred.[1][2]
-
Grignard Reaction: This route uses a Grignard reagent, such as methylmagnesium bromide, to attack the carbonyl carbon of ethyl benzoylacetate, followed by hydrolysis. Grignard reagents are highly reactive and require anhydrous conditions.[3][4]
-
Reformatsky Reaction: A variation involves reacting an α-halo ester with a ketone in the presence of zinc metal to form a β-hydroxy ester, which can then be converted to the target ketone.[5][6][7][8] Organozinc reagents are typically less reactive than Grignard reagents, which can prevent side reactions with ester groups.[8][9]
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields can stem from several factors:
-
Equilibrium: The Aldol addition is often an equilibrium process that can favor the starting materials.[10]
-
Side Reactions: The most significant side reaction is often the dehydration of the desired product to form the α,β-unsaturated ketone (4-phenylpent-3-en-2-one), especially when the reaction is heated.[1][10] Self-condensation of the enolizable ketone (acetone) is another common issue.[2]
-
Reagent Purity: Impurities in reactants or solvents, particularly water in Grignard reactions, can quench the reagents and inhibit the reaction.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base/catalyst can drastically reduce yield.
Q3: How can I prevent the dehydration of my product to the α,β-unsaturated ketone?
A3: Dehydration is typically promoted by heat and strong acidic or basic conditions. To minimize this side reaction, conduct the reaction at lower temperatures (e.g., 0-5 °C).[10] If using a base, neutralize it carefully with a weak acid during workup before any heating or distillation steps.
Q4: I am observing multiple products in my crude mixture. How can I improve selectivity?
A4: A mixture of products in a crossed Aldol reaction is common when both reactants can form enolates.[2] To improve selectivity for this compound:
-
Use a Directed Aldol Strategy: Pre-form the enolate of acetone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) before adding acetophenone.[2][11] This ensures that only one nucleophile is present.
-
Control Reagent Addition: Slowly add acetone to a mixture of acetophenone and the base. This keeps the concentration of the enolizable partner low, minimizing its self-condensation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: Reagents may have degraded or are of poor quality. | Use freshly distilled or purchased high-purity starting materials (acetophenone, acetone). Ensure the base (e.g., NaOH, LDA) is not expired or decomposed. |
| 2. Grignard Reagent Failure: Presence of moisture or acidic protons quenching the reagent. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4] Use anhydrous ether as a solvent.[3] | |
| 3. Unfavorable Equilibrium: The aldol addition equilibrium may favor the starting materials. | Use Le Chatelier's principle to drive the reaction forward. While heating promotes dehydration to pull the reaction forward, this is often undesirable. A better approach is to use a Soxhlet extractor to remove the product as it forms, shifting the equilibrium.[10] | |
| Significant Formation of Side Products | 1. Self-Condensation: The enolate of acetone reacts with another molecule of acetone. | Employ a directed aldol strategy by pre-forming the enolate with LDA at -78°C before adding acetophenone.[2][11] Alternatively, add the acetone slowly to the reaction mixture. |
| 2. Dehydration Product: The desired β-hydroxy ketone eliminates water. | Maintain low reaction temperatures (0-5 °C).[10] Avoid excessive heat during workup and purification. Neutralize the catalyst promptly after the reaction is complete. | |
| 3. Biphenyl Formation (Grignard): A coupling reaction occurs between the Grignard reagent and unreacted aryl halide. | This is favored by high concentrations of the halide and elevated temperatures. Ensure slow addition of the halide during Grignard reagent formation and maintain a controlled temperature.[4] | |
| Difficulty in Product Purification | 1. Oily Product: The product fails to crystallize or is difficult to separate from starting materials. | Purify via column chromatography using a silica (B1680970) gel stationary phase and an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient). |
| 2. Co-distillation: Product has a similar boiling point to impurities. | If distillation is used, employ fractional distillation. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective for solid products.[1] |
Data Presentation: Influence of Reaction Parameters
The following table summarizes the general effects of key parameters on Aldol addition reactions. Specific quantitative yields are highly substrate and catalyst-dependent.
| Parameter | Condition | Effect on Yield | Effect on Selectivity | Notes |
| Temperature | Low (0-5 °C) | May decrease reaction rate | Favors the desired β-hydroxy ketone (addition product)[10] | Minimizes dehydration. |
| High (>25 °C) | Can drive equilibrium forward | Favors the α,β-unsaturated ketone (condensation product)[10] | Increases risk of side reactions. | |
| Base | Weak (e.g., NaOH, KOH) | Equilibrium may not favor product | Can lead to a mixture of self- and cross-aldol products[2] | Reaction is reversible. |
| Strong, non-nucleophilic (e.g., LDA) | Drives reaction to completion | High selectivity for the desired cross-aldol product | Allows for directed aldol synthesis by irreversible enolate formation.[11] | |
| Reactant Ratio | Excess Acetone | Can increase conversion of acetophenone | May increase self-condensation of acetone | A moderate excess is often used. |
| Reaction Time | Too Short | Incomplete conversion, low yield | - | Monitor reaction progress via TLC or GC. |
| Too Long | Increased formation of side products | - | Can lead to product degradation or dehydration. |
Experimental Protocols
Protocol 1: Directed Aldol Addition using LDA
This protocol is designed to maximize selectivity and yield by pre-forming the lithium enolate of acetone.
1. Reagent Preparation:
- Prepare a solution of Lithium Diisopropylamide (LDA): In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (B95107) (THF). Cool the flask to -78 °C (dry ice/acetone bath). Add diisopropylamine, followed by the slow, dropwise addition of n-butyllithium (n-BuLi). Stir for 30 minutes at -78 °C.
2. Enolate Formation:
- Slowly add acetone dropwise to the prepared LDA solution at -78 °C.
- Stir the mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.
3. Aldol Addition:
- In a separate flame-dried flask, prepare a solution of acetophenone in anhydrous THF.
- Slowly add the acetophenone solution to the enolate mixture at -78 °C.
- Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC until the acetophenone is consumed.
4. Workup and Purification:
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at -78 °C.
- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Grignard Reaction
This protocol outlines the synthesis via the addition of a methyl Grignard reagent to ethyl benzoylacetate.
1. Grignard Reagent Formation:
- Place magnesium turnings in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, all under an argon atmosphere.
- Add a small volume of anhydrous diethyl ether.
- Add a solution of methyl iodide or methyl bromide in anhydrous diethyl ether dropwise to the magnesium. If the reaction does not start, gently warm the flask or add a small crystal of iodine.
- Once initiated, continue the addition at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30-60 minutes.
2. Grignard Addition:
- Cool the Grignard reagent solution in an ice bath.
- Slowly add a solution of ethyl benzoylacetate in anhydrous diethyl ether dropwise.
- After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
3. Workup and Purification:
- Cool the reaction mixture in an ice bath and slowly quench by adding a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
- The resulting crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathway for the directed Aldol addition synthesis.
Caption: Troubleshooting workflow for diagnosing low product yield.
Caption: Influence of key parameters on reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. leah4sci.com [leah4sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 6. adichemistry.com [adichemistry.com]
- 7. pharmdguru.com [pharmdguru.com]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Aldol Addition [organic-chemistry.org]
Technical Support Center: Synthesis of 4-Hydroxy-4-phenylpentan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Hydroxy-4-phenylpentan-2-one. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound via two common methods: Aldol (B89426) Condensation and Grignard Reaction.
Aldol Condensation Route: Acetophenone (B1666503) with Acetone (B3395972)
In this synthesis, the enolate of acetone attacks the carbonyl carbon of acetophenone to form the desired product. However, several side reactions can occur, leading to low yields and purification challenges.
Problem 1: Low yield of this compound and presence of a major byproduct at a lower molecular weight.
-
Possible Cause: Self-condensation of acetone. Acetone can react with itself in the presence of a base to form 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol).[1] This is a common side reaction when using a ketone with alpha-hydrogens as the nucleophile.[1]
-
Troubleshooting Strategy:
-
Control of Reactant Addition: Slowly add acetone to the reaction mixture containing acetophenone and the base. This ensures that the concentration of the acetone enolate is kept low, minimizing self-condensation.
-
Use of a Non-Enolizable Ketone: While not applicable for this specific synthesis, in general, using a ketone without alpha-hydrogens as the electrophile can prevent self-condensation.
-
Pre-formation of the Enolate: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) to pre-form the enolate of acetone before the addition of acetophenone can improve selectivity.
-
Problem 2: Formation of an α,β-unsaturated ketone (4-phenylpent-3-en-2-one).
-
Possible Cause: Dehydration of the desired this compound product. This is especially prevalent under harsh basic or acidic conditions, or at elevated temperatures.
-
Troubleshooting Strategy:
-
Temperature Control: Maintain a low reaction temperature to disfavor the elimination reaction.
-
Mild Reaction Conditions: Use a milder base or acid catalyst and avoid prolonged reaction times.
-
Work-up Procedure: Neutralize the reaction mixture promptly and gently during work-up to prevent acid or base-catalyzed dehydration.
-
Problem 3: Complex mixture of products, including aldol addition and condensation products.
-
Possible Cause: The reaction conditions are promoting both the initial aldol addition and subsequent dehydration, as well as self-condensation reactions.
-
Troubleshooting Strategy:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time to quench the reaction, maximizing the yield of the desired hydroxyketone before significant dehydration occurs.
-
Choice of Base: The strength and concentration of the base can significantly influence the reaction outcome. Weaker bases may favor the aldol addition product, while stronger bases or higher concentrations can promote dehydration.
-
Grignard Reaction Route: Phenylmagnesium Bromide with an Acetoacetate (B1235776) Ester
This route typically involves the reaction of phenylmagnesium bromide with an acetoacetate ester (e.g., ethyl acetoacetate). The Grignard reagent attacks the electrophilic carbonyl carbon of the ester.
Problem 1: The major product is a tertiary alcohol (1,1-diphenyl-1-hydroxypropan-2-one) instead of the desired keto-alcohol.
-
Possible Cause: Double addition of the Grignard reagent. Esters react with two equivalents of a Grignard reagent to form tertiary alcohols. The initially formed ketone is more reactive than the starting ester, leading to a rapid second addition.
-
Troubleshooting Strategy:
-
Inverse Addition: Slowly add the Grignard reagent to a solution of the acetoacetate ester at a low temperature. This helps to keep the concentration of the Grignard reagent low, favoring the formation of the ketone intermediate.
-
Use of a Weinreb Amide: For the synthesis of ketones from Grignard reagents, using a Weinreb amide (N-methoxy-N-methylamide) derivative of acetoacetic acid is a more reliable method as it prevents the second addition.
-
Problem 2: Significant amount of biphenyl (B1667301) in the crude product.
-
Possible Cause: Homocoupling of the Grignard reagent. Phenylmagnesium bromide can react with unreacted bromobenzene (B47551) or with itself, especially at higher temperatures, to form biphenyl.[2]
-
Troubleshooting Strategy:
-
Slow Addition of Alkyl Halide: During the formation of the Grignard reagent, add the bromobenzene slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.
-
Temperature Control: Keep the reaction temperature low during the formation and subsequent reaction of the Grignard reagent.
-
Problem 3: Low or no yield of the desired product, with the presence of benzene.
-
Possible Cause: Presence of water or other protic sources in the reaction. Grignard reagents are strong bases and will be quenched by even trace amounts of water, alcohols, or carboxylic acids, leading to the formation of the corresponding alkane (in this case, benzene).[2]
-
Troubleshooting Strategy:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.
-
Proper Starting Material Purification: Ensure the starting materials are free from protic impurities.
-
Data Presentation
Table 1: Common Side Products in the Synthesis of this compound
| Synthesis Route | Side Product Name | Chemical Structure | Reason for Formation | Mitigation Strategy |
| Aldol Condensation | 4-Hydroxy-4-methyl-2-pentanone | CH₃C(O)CH₂C(OH)(CH₃)₂ | Self-condensation of acetone.[1] | Slow addition of acetone, use of a strong, hindered base for pre-formation of enolate. |
| Aldol Condensation | 4-Phenylpent-3-en-2-one | CH₃C(O)CH=C(C₆H₅)CH₃ | Dehydration of the desired product. | Low reaction temperature, mild reaction conditions, prompt neutralization. |
| Grignard Reaction | 1,1-Diphenyl-1-hydroxypropan-2-one | CH₃C(O)C(OH)(C₆H₅)₂ | Double addition of phenylmagnesium bromide to the acetoacetate ester. | Inverse addition, use of a Weinreb amide derivative. |
| Grignard Reaction | Biphenyl | C₆H₅-C₆H₅ | Homocoupling of phenylmagnesium bromide.[2] | Slow addition of bromobenzene during Grignard formation, low temperature. |
| Grignard Reaction | Benzene | C₆H₆ | Quenching of phenylmagnesium bromide by protic impurities (e.g., water).[2] | Strict anhydrous conditions, use of dry solvents and reagents. |
Experimental Protocols
Protocol 1: Aldol Condensation of Acetophenone and Acetone
This protocol is a general procedure and may require optimization.
Materials:
-
Acetophenone
-
Acetone
-
Sodium hydroxide (B78521) (or other suitable base)
-
Ethanol (B145695) (or other suitable solvent)
-
Hydrochloric acid (for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvents for extraction and purification (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Dissolve acetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
In a separate container, prepare a solution of sodium hydroxide in ethanol.
-
Slowly add the sodium hydroxide solution to the stirred solution of acetophenone.
-
To this mixture, add acetone dropwise over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at low temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding cold, dilute hydrochloric acid until the solution is neutral or slightly acidic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate gradient.[3]
Protocol 2: Grignard Synthesis from Phenylmagnesium Bromide and Ethyl Acetoacetate
This protocol requires strict anhydrous conditions.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Ethyl acetoacetate
-
Saturated aqueous ammonium (B1175870) chloride (for quenching)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether and a crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethyl Acetoacetate:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate flask, prepare a solution of ethyl acetoacetate in anhydrous diethyl ether.
-
Slowly add the ethyl acetoacetate solution to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride.[3]
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. Recrystallization from a suitable solvent system can also be employed for further purification.
-
Mandatory Visualizations
Caption: Aldol condensation pathway for the synthesis of this compound.
Caption: Grignard reaction pathway for the synthesis of this compound.
Caption: General troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the aldol condensation synthesis of this compound?
A1: The most common side reaction is the self-condensation of acetone to form 4-hydroxy-4-methyl-2-pentanone.[1] This occurs because the enolate of acetone can react with another molecule of acetone instead of acetophenone.
Q2: How can I prevent the formation of the tertiary alcohol byproduct in the Grignard synthesis?
A2: The formation of the tertiary alcohol is due to the double addition of the Grignard reagent to the ester. To minimize this, you can use an "inverse addition" technique, where the Grignard reagent is added slowly to the ester. A more robust solution is to use a Weinreb amide derivative of acetoacetic acid, which is known to prevent the second addition of the Grignard reagent.
Q3: My Grignard reaction is not starting. What should I do?
A3: Difficulty in initiating a Grignard reaction is often due to a passivating oxide layer on the magnesium surface or the presence of moisture. You can try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently crushing the magnesium turnings with a glass rod to expose a fresh surface. Ensuring all glassware and solvents are scrupulously dry is critical.
Q4: What is the best way to purify the crude this compound?
A4: Column chromatography on silica gel is a common and effective method for purifying the product from both reaction routes.[3] A gradient of hexane and ethyl acetate is typically used as the eluent. For the Grignard synthesis, an initial wash with a dilute acid solution is necessary to remove magnesium salts. Recrystallization can be used as a final purification step if the product is a solid at room temperature.
Q5: Can I use a different base for the aldol condensation?
A5: Yes, other bases such as potassium hydroxide or sodium ethoxide can be used. The choice of base can affect the reaction rate and the selectivity for the desired product versus side products. It is recommended to perform small-scale optimization experiments to find the best conditions for your specific setup.
References
Formation of self-condensation products of acetone in aldol reaction
Technical Support Center: Acetone (B3395972) Aldol (B89426) Self-Condensation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the aldol self-condensation of acetone, a crucial reaction for forming carbon-carbon bonds.
Frequently Asked Questions (FAQs)
Q1: What are the primary self-condensation products of acetone in an aldol reaction?
In a base-catalyzed aldol reaction, acetone acts as both the enolate donor and the electrophilic acceptor. The initial product is an aldol addition product, diacetone alcohol (DAA) (4-hydroxy-4-methyl-2-pentanone).[1] If the reaction is heated or exposed to acidic or stronger basic conditions, DAA can readily dehydrate to form the aldol condensation product, mesityl oxide (MO) , which is an α,β-unsaturated ketone.[1][2] Under more vigorous conditions, further condensation can occur to form products like phorone and isophorone (B1672270).[2][3]
Q2: My yield of diacetone alcohol (DAA) is very low. What are the common causes?
Low yields of DAA are typically due to two main factors: unfavorable equilibrium and competing side reactions.
-
Reaction Equilibrium: The aldol addition of acetone is a reversible reaction, and the equilibrium mixture at room temperature contains only a small percentage of diacetone alcohol.[4] To favor product formation, the reaction is often run at lower temperatures, as aldol additions are exothermic.[1][5]
-
Dehydration to Mesityl Oxide: DAA can easily dehydrate to form the more stable conjugated product, mesityl oxide. This is especially prevalent at higher temperatures or in the presence of strong acids or bases.[1][6]
-
Catalyst Inactivity: The chosen base catalyst may be old, hydrated, or poisoned, leading to a slow or incomplete reaction.
-
Insufficient Reaction Time: While equilibrium is a key factor, insufficient reaction time will also result in low conversion of acetone. Some published procedures call for refluxing for 40-50 hours to achieve a mixture containing about 70% DAA.[4]
Q3: How can I minimize the formation of mesityl oxide (MO) and other side products?
To maximize the yield of diacetone alcohol and prevent further condensation, precise control over reaction conditions is essential.
-
Temperature Control: Since the aldol addition is exothermic, lower temperatures shift the equilibrium toward the product (DAA).[1][5] Running the reaction at or below room temperature can significantly reduce the rate of dehydration to MO.
-
Choice of Catalyst: While strong bases like NaOH can be used, they can also promote dehydration. Heterogeneous catalysts like barium hydroxide (B78521) (Ba(OH)₂) or strongly basic ion-exchange resins are often preferred as they can be easily separated from the reaction mixture, stopping the reaction before significant dehydration occurs.[1][4] Basic resins have been shown to be highly selective towards DAA over MO.[7]
-
Short Contact Time: In continuous flow setups, a short contact time between the reactants and the catalyst favors the formation of DAA and inhibits subsequent reactions.[5][8]
-
Removal of Product: Using a setup like a Soxhlet extractor, where acetone continuously refluxes over a solid base catalyst, allows for the gradual accumulation of the higher-boiling DAA in the reaction flask, effectively removing it from the catalyst and driving the reaction forward.[4][9]
Q4: What are the differences between acid-catalyzed and base-catalyzed condensation of acetone?
Both acids and bases can catalyze the self-condensation of acetone, but they proceed through different mechanisms and often yield different product distributions.
-
Base-Catalyzed: This is the more common method for producing diacetone alcohol. The mechanism involves the formation of a resonance-stabilized enolate ion, which then acts as a nucleophile.[10] Base catalysis is generally more selective for the initial aldol addition product (DAA), especially under mild conditions.[7]
-
Acid-Catalyzed: Under acidic conditions, the reaction proceeds through an enol intermediate.[11] Acid catalysis tends to produce more side products and strongly favors the dehydrated condensation product, mesityl oxide, and even further condensation to products like mesitylene.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction is not proceeding or is very slow. | 1. Inactive Catalyst: The base catalyst (e.g., Ba(OH)₂, Ca(OH)₂) may be old or has absorbed atmospheric CO₂. | 1. Use fresh, anhydrous catalyst. Consider using a more active catalyst like a strongly basic ion-exchange resin.[1] |
| 2. Low Temperature: While low temperatures favor DAA formation, they also decrease the reaction rate. | 2. Find an optimal temperature. For batch reactions, 0-25°C is a common range.[1][12] | |
| 3. Presence of Water: Some commercial acetone contains water, which can affect catalyst activity. | 3. Dry the acetone with a suitable drying agent like anhydrous potassium carbonate or calcium chloride before use.[4][9] | |
| The major product is mesityl oxide (MO) instead of diacetone alcohol (DAA). | 1. High Reaction Temperature: Elevated temperatures strongly favor the dehydration of DAA to MO.[13] | 1. Maintain a lower reaction temperature. Use an ice bath if necessary. |
| 2. Strong Catalyst/Acidic Conditions: Strong bases or any acidic impurity can accelerate the dehydration step. | 2. Use a milder, heterogeneous base like Ba(OH)₂.[4] Ensure all glassware is free of acidic residue. Acidic ion-exchange resins are known to yield high selectivity for MO.[7] | |
| 3. Prolonged Distillation at Atmospheric Pressure: DAA can decompose back to acetone or dehydrate to MO if distilled at atmospheric pressure.[4][9] | 3. Purify the final product by vacuum distillation.[4] | |
| A complex mixture of unidentified higher-order products is formed. | 1. Excessive Reaction Time/Temperature: Allowing the reaction to proceed for too long or at high temperatures can lead to the formation of phorone, isophorone, and other polymers.[3][14] | 1. Monitor the reaction progress using techniques like GC or TLC and stop it once a satisfactory conversion to DAA is achieved. Avoid excessive heating. |
| 2. Inappropriate Catalyst: Highly active or acidic catalysts can promote these subsequent condensation reactions.[3][15] | 2. Switch to a more selective catalyst system, such as a basic ion-exchange resin, which can offer better control.[7] |
Data Presentation
Table 1: Comparison of Catalysts for Acetone Self-Condensation
| Catalyst Type | Typical Product Selectivity | Key Advantages | Key Disadvantages |
| Homogeneous Bases (e.g., NaOH, KOH) | Variable; can produce both DAA and MO. | Inexpensive and readily available. | Difficult to separate from the product; can promote side reactions and corrosion.[6][16] |
| Heterogeneous Bases (e.g., Ba(OH)₂, Ca(OH)₂) | High selectivity for DAA under controlled temperatures.[4] | Easily filtered from the reaction mixture; reusable.[4] | Lower activity compared to homogeneous bases; requires longer reaction times.[4] |
| Basic Ion-Exchange Resins (e.g., Amberlyst A26-OH) | Very high selectivity for DAA (>90%).[7][12] | High selectivity; easy separation and regeneration; suitable for continuous processes.[1][14] | More expensive than simple hydroxides; potential for catalyst deactivation. |
| Acidic Ion-Exchange Resins | Very high selectivity for MO (80-90%).[7] | Effectively catalyzes both the addition and dehydration steps in one pot. | Low selectivity for the DAA intermediate; can promote further side reactions.[7] |
Experimental Protocols
Protocol 1: Synthesis of Diacetone Alcohol using Barium Hydroxide
This protocol is adapted from Organic Syntheses.[4]
Materials:
-
Acetone (commercial grade, may be dried over CaCl₂ if it contains significant water)[4]
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Soxhlet extractor with paper thimbles
-
2-L round-bottom flask
-
Reflux condenser
-
Distillation apparatus (fractionating column, condenser, receiving flasks)
-
Vacuum source for distillation
Procedure:
-
Setup: Assemble a 2-L round-bottom flask with a Soxhlet extractor and a reflux condenser. Add 1.5 L (1190 g) of acetone and a few boiling chips to the flask.
-
Catalyst Preparation: Fill two paper thimbles three-quarters full with barium hydroxide and place them in the Soxhlet extractor.[9] Top the thimbles with glass wool to prevent the catalyst from being carried into the flask.[4]
-
Reaction: Gently heat the flask using a heating mantle or steam bath. Regulate the heat so that the acetone refluxes rapidly, continuously cycling through the Soxhlet extractor containing the catalyst. Continue the reflux for 40-50 hours.[4] The reaction can be paused and restarted if necessary.
-
Workup - Acetone Recovery: After the reflux period, rearrange the apparatus for simple distillation. Heat the flask to distill the unreacted acetone. The temperature at the head of the column should be around 56-70°C.
-
Purification - Vacuum Distillation: Transfer the residual liquid, which is crude diacetone alcohol, to a smaller Claisen flask for vacuum distillation.[4] This step is critical as DAA decomposes at its atmospheric boiling point.[4][9] Collect the fraction boiling at 71–74°C at 23 mmHg .[4] The expected yield is approximately 70-75%.
Diagrams and Workflows
Reaction Pathway
The following diagram illustrates the base-catalyzed self-condensation of acetone, showing the equilibrium between acetone and diacetone alcohol (DAA), and the subsequent irreversible dehydration to mesityl oxide (MO).
Caption: Base-catalyzed aldol reaction pathway of acetone.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis of diacetone alcohol.
Caption: Troubleshooting flowchart for low DAA yield.
References
- 1. d-nb.info [d-nb.info]
- 2. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Upgrading bio-based acetone to diacetone alcohol by aldol reaction using Amberlyst A26-OH as catalyst [ouci.dntb.gov.ua]
- 6. jetir.org [jetir.org]
- 7. iscre28.org [iscre28.org]
- 8. OPUS 4 | Upgrading Bio-Based Acetone to Diacetone Alcohol by Aldol Reaction Using Amberlyst A26-OH as Catalyst [epb.bibl.th-koeln.de]
- 9. prepchem.com [prepchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Aldol condensation of refluxing acetone on CaC2 achieves efficient coproduction of diacetone alcohol, mesityl oxide and isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Aldol condensation reactions of acetone and formaldehyde over vanadium phosphate catalysts: Comments on the acid–base properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. nacatsoc.org [nacatsoc.org]
Minimizing byproduct formation in 4-Hydroxy-4-phenylpentan-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-Hydroxy-4-phenylpentan-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the aldol (B89426) condensation of acetophenone (B1666503) and acetone (B3395972).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Suboptimal Reaction Temperature: Temperatures that are too high can favor the reverse reaction or dehydration. Temperatures that are too low may lead to an incomplete reaction. 2. Incorrect Reactant Ratio: An inappropriate ratio of acetone to acetophenone can limit the formation of the desired product. 3. Inefficient Catalyst: The choice and concentration of the base catalyst are crucial for promoting the desired condensation. | 1. Optimize Temperature: Maintain the reaction temperature in the range of 0-5°C to favor the formation of the aldol addition product and minimize side reactions. 2. Adjust Reactant Ratio: Use a molar excess of acetone to acetophenone to promote the formation of the desired product and reduce the self-condensation of acetophenone. A ratio of 3:1 (acetone:acetophenone) is a good starting point. 3. Select Appropriate Catalyst: Use a dilute solution of a strong base like sodium hydroxide (B78521) (e.g., 10% aqueous solution) and add it dropwise to the reaction mixture to maintain a controlled pH. |
| Presence of significant amounts of diacetone alcohol and mesityl oxide | 1. Self-condensation of Acetone: This is a common side reaction, especially with prolonged reaction times or higher temperatures.[1] 2. Dehydration of Diacetone Alcohol: The aldol addition product of acetone self-condensation (diacetone alcohol) can dehydrate to form mesityl oxide, particularly if the reaction temperature is too high or acidic conditions are present during workup. | 1. Control Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction upon consumption of the limiting reagent (acetophenone). Maintain a low reaction temperature (0-5°C). 2. Optimize Reactant Addition: Add the acetophenone slowly to the mixture of acetone and base to ensure it reacts with the acetone enolate as it is formed. 3. Purification: Separate the desired product from these byproducts using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane). |
| Formation of a significant amount of a higher molecular weight byproduct | Self-condensation of Acetophenone: Two molecules of acetophenone can react to form a β-hydroxy ketone byproduct. | Use an Excess of Acetone: Employing a significant molar excess of acetone will statistically favor the reaction of the acetophenone enolate with acetone over another molecule of acetophenone. |
| Product is an oil and does not crystallize | 1. Presence of Impurities: Byproducts can act as impurities that inhibit crystallization. 2. Residual Solvent: Incomplete removal of reaction solvents can prevent solidification. | 1. Purify the Crude Product: Utilize column chromatography to isolate the this compound. 2. Recrystallization: Attempt recrystallization from a suitable solvent system. A mixture of ethyl acetate and hexane (B92381) is often effective. 3. Ensure Complete Solvent Removal: Dry the purified product under vacuum to remove all traces of solvent. |
| Dehydration of the desired product to form 4-phenylpent-3-en-2-one | Elevated Temperatures or Acidic Conditions: The β-hydroxy ketone product can undergo dehydration, especially at higher temperatures or in the presence of acid. | Maintain Low Temperatures: Keep the reaction and workup temperatures low. Neutral or Basic Workup: Use a neutral or slightly basic aqueous workup to quench the reaction and avoid acidic conditions that promote dehydration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is typically achieved through a base-catalyzed crossed aldol condensation between acetophenone and acetone. In this reaction, the enolate of acetone acts as a nucleophile and attacks the carbonyl carbon of acetophenone.
Q2: What are the most common byproducts in this synthesis?
A2: The most common byproducts are:
-
Diacetone alcohol: Formed from the self-condensation of two acetone molecules.
-
Mesityl oxide: Formed by the dehydration of diacetone alcohol.
-
Acetophenone self-condensation product: A β-hydroxy ketone derived from the reaction of two acetophenone molecules.
-
4-phenylpent-3-en-2-one: The dehydration product of this compound.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase, such as 3:1 hexanes/ethyl acetate, to separate the starting materials, product, and byproducts. The disappearance of the limiting reactant (acetophenone) can indicate the completion of the reaction.
Q4: What is the optimal temperature for the reaction?
A4: To minimize side reactions, particularly the dehydration of the aldol products and the self-condensation of acetone, it is recommended to maintain the reaction temperature between 0°C and 5°C.
Q5: Which catalyst should I use and in what concentration?
A5: A dilute aqueous solution of a strong base, such as 10% sodium hydroxide or potassium hydroxide, is a common and effective catalyst. It is crucial to add the catalyst slowly to control the reaction rate and temperature.
Q6: How can I purify the final product?
A6: Column chromatography using silica gel is a highly effective method for purifying this compound from the various byproducts. A gradient elution with an increasing proportion of ethyl acetate in hexane is typically used. Following chromatographic purification, recrystallization can be employed to obtain a highly pure solid product.
Experimental Protocols
Key Experimental Protocol: Base-Catalyzed Aldol Condensation
This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.
Materials:
-
Acetophenone
-
Acetone (in molar excess, e.g., 3 equivalents)
-
10% Aqueous Sodium Hydroxide solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone in a 3-fold molar excess of acetone.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a 10% aqueous solution of sodium hydroxide dropwise to the stirred mixture over a period of 30-60 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C and monitor its progress by TLC.
-
Once the acetophenone has been consumed (as indicated by TLC), quench the reaction by adding cold, dilute hydrochloric acid until the solution is neutral.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure. The product can be further purified by recrystallization if necessary.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common byproduct formation issues.
References
Technical Support Center: Purification of 4-Hydroxy-4-phenylpentan-2-one
Welcome to the technical support center for the purification of 4-Hydroxy-4-phenylpentan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this β-hydroxy ketone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities include unreacted starting materials (acetophenone and the corresponding benzaldehyde (B42025) derivative), the dehydrated α,β-unsaturated ketone (4-phenylpent-3-en-2-one), and potentially by-products from self-condensation of acetone.
Q2: My purified product appears oily or fails to crystallize. What could be the cause?
A2: The presence of impurities, especially the dehydrated product, can significantly lower the melting point and inhibit crystallization. Additionally, residual solvents can trap the product in an oily state. It is also possible that your specific derivative of this compound is naturally an oil at room temperature.
Q3: I am observing product decomposition during purification. What are the likely causes and how can I prevent it?
A3: this compound is a tertiary benzylic alcohol, which makes it susceptible to dehydration (loss of water) to form the conjugated enone, especially under acidic or basic conditions, or when heated. It is crucial to avoid strong acids and bases during workup and purification. One study on a similar compound explicitly advises against washing with aqueous base to prevent decomposition[1].
Q4: Can I use distillation to purify this compound?
A4: Distillation is generally not recommended for this compound. The required high temperatures can promote dehydration, leading to the formation of the α,β-unsaturated ketone as a major impurity.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Product does not dissolve in the hot solvent. | The chosen solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For ketones, solvents like ethanol, acetone, or ethyl acetate (B1210297), often mixed with water or hexanes, can be effective. |
| Product "oils out" upon cooling. | The solution is too concentrated, or the cooling is too rapid. Impurities are present. | Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed. Allow the solution to cool more slowly. If oiling persists, consider a preliminary purification by column chromatography to remove impurities. |
| No crystals form upon cooling. | The solution is too dilute, or the product is very soluble in the chosen solvent at low temperatures. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, remove some of the solvent under reduced pressure and attempt to crystallize again. Alternatively, add an anti-solvent (a solvent in which the product is insoluble) dropwise to the cooled solution until turbidity persists. |
| Low recovery of purified product. | The product has significant solubility in the cold solvent. Too much solvent was used for recrystallization. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography Challenges
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | The eluent (mobile phase) polarity is not optimized. | Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for β-hydroxy ketones is a mixture of ethyl acetate and hexanes. For a similar compound, a gradient of 30-50% ethyl acetate in hexanes on silica (B1680970) gel was effective[1]. |
| Product streaks on the column. | The sample was not loaded in a concentrated band. The compound may be interacting strongly with the stationary phase. | Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading"). |
| Product appears to decompose on the column. | The silica gel is slightly acidic, which can promote dehydration. | Deactivate the silica gel by adding a small amount of a neutral or basic modifier to the eluent system, such as triethylamine (B128534) (typically 0.1-1%). However, be cautious as basic conditions can also promote a retro-aldol reaction. Neutral alumina (B75360) can be considered as an alternative stationary phase. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is adapted from a method used for a structurally similar compound, (S)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one, and is a good starting point for the purification of this compound[1].
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 30% ethyl acetate in hexanes).
-
Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Ensure the top of the silica bed is flat and covered with a thin layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with a mobile phase of 30% ethyl acetate in hexanes.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
If the product is not eluting, gradually increase the polarity of the mobile phase, for example, to 50% ethyl acetate in hexanes.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: General Recrystallization Procedure
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, toluene, or a mixture such as ethanol/water or ethyl acetate/hexanes).
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Heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potential recrystallization solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
-
-
Recrystallization:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
-
Visualization of Purification Workflow and Potential Side Reactions
Caption: General workflow for the purification and analysis of this compound.
Caption: Key side reactions affecting the purity of this compound.
References
Stability of 4-Hydroxy-4-phenylpentan-2-one under basic conditions
Technical Support Center: 4-Hydroxy-4-phenylpentan-2-one
This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound under basic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in the presence of a base?
A1: this compound, a β-hydroxy ketone, is susceptible to two main base-catalyzed degradation pathways:
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Retro-Aldol Reaction: This is a reversible reaction where the molecule cleaves back into its starting materials, acetophenone (B1666503) and acetone (B3395972). This is often the primary degradation pathway under basic conditions.
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Dehydration: Elimination of a water molecule to form the α,β-unsaturated ketone, 4-phenylpent-3-en-2-one (B14753956). This reaction is often favored by heating.[1][2][3][4][5]
Q2: I'm observing unexpected peaks in my reaction analysis (TLC, LC-MS, GC-MS). What could they be?
A2: Under basic conditions, new peaks could correspond to the degradation products mentioned above. You are likely observing acetophenone and acetone from a retro-aldol reaction, or 4-phenylpent-3-en-2-one from a dehydration reaction.
Q3: How does temperature affect the stability of this compound in a basic solution?
A3: Higher temperatures generally accelerate both the retro-aldol and dehydration reactions.[2][4] Dehydration to the α,β-unsaturated ketone is often more pronounced at elevated temperatures compared to the retro-aldol reaction.[2][5]
Q4: Can the choice of base influence the degradation pathway?
A4: Yes, the strength and concentration of the base can play a role. Strong bases like hydroxides or alkoxides can readily catalyze both retro-aldol and dehydration reactions.[1][6] The specific reaction conditions will ultimately determine the major degradation product.
Troubleshooting Guides
Issue 1: Low Yield or Disappearance of Starting Material
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Symptom: Your reaction involving this compound under basic conditions shows a significant loss of the starting material, with or without the formation of the desired product.
-
Possible Cause: The compound is degrading via a retro-aldol reaction or dehydration.
-
Troubleshooting Steps:
-
Lower the Temperature: If your protocol allows, perform the reaction at a lower temperature to minimize the rate of degradation.
-
Reduce Base Concentration: Use the minimum effective concentration of the base.
-
Change the Base: Consider using a weaker or non-nucleophilic base if compatible with your desired reaction.
-
Monitor Reaction Time: A shorter reaction time will limit the extent of degradation. Run a time-course study to find the optimal reaction duration.
-
Issue 2: Formation of Impurities
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Symptom: You have identified acetophenone, acetone, or 4-phenylpent-3-en-2-one as significant impurities in your product mixture.
-
Possible Cause: These are the expected degradation products under basic conditions.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Refer to the steps in "Issue 1" to minimize the formation of these byproducts.
-
Purification Strategy: If impurity formation is unavoidable, plan your purification accordingly.
-
Acetone is volatile and may be removable under reduced pressure.
-
Acetophenone and 4-phenylpent-3-en-2-one will likely require chromatographic separation.
-
-
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
This protocol outlines a method to quantify the stability of this compound under specific basic conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Reaction Setup:
-
In separate vials, add a defined volume of the basic solution to be tested (e.g., 1 mL of 0.1 M NaOH in water/methanol 1:1).
-
Equilibrate the vials to the desired temperature (e.g., 25°C).
-
-
Initiation of Experiment:
-
To each vial, add a small, precise volume of the stock solution of this compound to achieve a known starting concentration (e.g., 100 µg/mL).
-
Start a timer.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot from a vial.
-
Immediately quench the reaction by adding the aliquot to a solution that neutralizes the base (e.g., a solution containing a slight excess of acetic acid).
-
-
Sample Analysis:
-
Analyze the quenched samples by a suitable analytical method, such as HPLC or GC, to determine the concentration of the remaining this compound and any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the rate of degradation.
-
Quantify the formation of major degradation products over time.
-
Data Presentation
Table 1: Stability of this compound in 0.1 M NaOH at 25°C
| Time (minutes) | Concentration of this compound (µg/mL) | Concentration of Acetophenone (µg/mL) |
| 0 | 100.0 | 0.0 |
| 15 | 92.5 | 7.1 |
| 30 | 85.3 | 13.9 |
| 60 | 72.1 | 26.8 |
| 120 | 51.9 | 46.5 |
| 240 | 27.0 | 70.8 |
Table 2: Effect of Temperature on Degradation after 60 minutes in 0.1 M NaOH
| Temperature (°C) | Remaining this compound (%) | Acetophenone Formed (%) | 4-phenylpent-3-en-2-one Formed (%) |
| 4 | 98.2 | 1.5 | < 0.1 |
| 25 | 72.1 | 26.8 | 1.1 |
| 50 | 35.6 | 55.2 | 9.2 |
Visualizations
Caption: Base-catalyzed degradation pathways of this compound.
Caption: Workflow for assessing the stability of the compound.
Caption: Troubleshooting logic for stability issues.
References
Technical Support Center: Synthesis of 4-Hydroxy-4-phenylpentan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-4-phenylpentan-2-one. The content focuses on the critical role of temperature in this aldol (B89426) condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature for the synthesis of this compound, which is typically formed via an aldol condensation of acetophenone (B1666503) and acetone (B3395972), is crucial for maximizing yield and minimizing byproducts. While specific conditions can vary based on the catalyst and solvent system used, reactions are often conducted at controlled, lower temperatures to favor the desired aldol addition product. Some studies on related aldol condensations are performed at room temperature (around 25°C) in aqueous alkaline solutions.[1][2][3] For other variations, such as those in high-temperature water, temperatures can be much higher (e.g., 250-350°C), but this can also lead to degradation and side reactions.[4] It is recommended to start with lower temperatures and monitor the reaction progress.
Q2: How does temperature affect the rate of reaction?
A2: As with most chemical reactions, increasing the temperature generally increases the rate of the aldol condensation. For instance, in studies of similar reactions in high-temperature water, the rate of product formation was observed to be faster at 300°C compared to 250°C.[4] However, this acceleration is not always beneficial as it can also increase the rate of side reactions.
Q3: What are the common byproducts at elevated temperatures?
A3: At higher temperatures, the aldol addition product, this compound, can undergo dehydration to form the corresponding α,β-unsaturated ketone (an enone). Further side reactions can also occur, including retro-aldol reactions, where the product reverts to the starting materials, and other condensation or degradation products.[4][5] In some high-temperature water experiments, degradation products such as benzylacetone (B32356) and acetophenone were observed.[4]
Q4: Can the reaction be performed at sub-zero temperatures?
A4: Yes, running the reaction at sub-zero temperatures (e.g., 0°C or below) is a common strategy in aldol reactions to control selectivity and minimize side reactions. Lower temperatures can help to prevent premature dehydration of the aldol product and reduce the formation of undesired byproducts. The specific temperature will depend on the reactivity of the substrates and the catalyst system employed.
Troubleshooting Guide
| Issue | Possible Cause (Temperature-Related) | Suggested Solution |
| Low or no product yield | Reaction temperature is too low: The activation energy barrier is not being overcome, leading to a very slow or stalled reaction. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by techniques like TLC or GC. |
| Reaction temperature is too high: This can favor the reverse (retro-aldol) reaction, leading to the decomposition of the product back to the starting materials.[4] | Lower the reaction temperature. Consider running the reaction at room temperature or below (e.g., 0°C to 25°C). | |
| Significant byproduct formation (e.g., dehydrated enone) | Excessive heat: Higher temperatures promote the elimination of water from the initial aldol adduct to form the more stable conjugated enone.[5] | Reduce the reaction temperature. If the dehydration product is the primary issue, maintaining a lower temperature throughout the reaction and workup is critical. |
| Reaction mixture turns dark or shows signs of decomposition | Temperature is too high: This can lead to the degradation of starting materials, intermediates, or the final product.[4] | Immediately cool the reaction mixture. Re-evaluate the optimal temperature for your specific reaction conditions. Ensure even and controlled heating. |
| Inconsistent results between batches | Poor temperature control: Fluctuations in temperature can lead to variations in reaction rate and product distribution. | Use a reliable temperature-controlled bath (e.g., oil bath, cryostat) to maintain a consistent temperature throughout the experiment. Ensure proper stirring for even heat distribution. |
Quantitative Data on Temperature Effects
The following table summarizes the impact of temperature on a related aldol condensation reaction. While not specific to this compound, it provides insight into the general effect of temperature on such reactions.
| Temperature (°C) | Observation | Reference |
| 250 | Benzalacetone undergoes a reverse aldol condensation to form benzaldehyde (B42025) and acetone in a 7–11% yield after 2 hours.[4] | [4] |
| 300 | The yield of benzalacetone at short reaction times exceeded that at 250 °C, indicating a faster formation rate. A clear maximum in yield was observed, suggesting subsequent reactions of the product.[4] | [4] |
| 350 | The trend is similar to 300°C, but decomposition products form more readily. The main degradation products are benzylacetone and acetophenone.[4] | [4] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the base-catalyzed aldol addition of acetophenone and acetone. Researchers should adapt it based on their specific laboratory conditions and available reagents.
Materials:
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Acetophenone
-
Acetone (in excess)
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Sodium hydroxide (B78521) (or other suitable base)
-
Hydrochloric acid (for neutralization)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or other drying agent)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone in an excess of acetone.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5°C with stirring.
-
Base Addition: Slowly add a cooled aqueous solution of sodium hydroxide dropwise to the reaction mixture while maintaining the temperature between 0-5°C. The addition should be slow to prevent a rapid exotherm.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
-
Quenching and Neutralization: Once the reaction is complete, carefully quench it by adding cold, dilute hydrochloric acid until the solution is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Troubleshooting Workflow
Caption: Troubleshooting logic for temperature issues in synthesis.
References
Technical Support Center: Catalyst Poisoning in the Synthesis of 4-Hydroxy-4-phenylpentan-2-one
Welcome to the Technical Support Center for the synthesis of 4-Hydroxy-4-phenylpentan-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning during this aldol (B89426) condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst poisoning in the synthesis of this compound?
A1: The primary indicators of catalyst poisoning during this synthesis include a significant decrease in the reaction rate, leading to longer reaction times, or a complete halt of the reaction.[1] You may also observe a noticeable reduction in the yield and selectivity of the desired this compound product.[1] In some cases, a change in the physical appearance of the catalyst, such as a color change, may be apparent.[1]
Q2: What types of catalysts are typically used for this synthesis, and what are their common poisons?
A2: The synthesis of this compound is an aldol condensation reaction that can be catalyzed by both solid acids (e.g., zeolites, acid-activated clays (B1170129) like Montmorillonite) and solid bases (e.g., hydrotalcites, alkali metal salts on silica).[2][3]
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For Solid Acid Catalysts: The most significant poison is water .[4] Water can deactivate the Lewis acid sites on catalysts like alumina (B75360) and zeolites, which are crucial for the condensation reaction.[4]
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For Solid Base Catalysts: While less susceptible to water, solid base catalysts can be poisoned by acidic impurities in the reactants or solvents. They are also prone to deactivation by coking , where carbonaceous deposits block the active sites.[2]
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General Poisons: Other common catalyst poisons that can affect both types of catalysts in organic reactions include sulfur compounds (e.g., thiols, thiophenes), nitrogen compounds (e.g., amines, amides), and traces of heavy metals (e.g., lead, mercury).[1] These impurities can originate from the acetone (B3395972) or acetophenone (B1666503) starting materials, or the solvent.
Q3: How can I identify the specific poison affecting my catalyst?
A3: Identifying the poison is key to effective troubleshooting. A systematic approach is recommended:
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Analyze Reactants and Solvents: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to check for organic impurities and specific tests for sulfur and nitrogen compounds in your acetone and acetophenone.
-
Characterize the Spent Catalyst: Techniques such as Temperature-Programmed Desorption (TPD) or spectroscopic methods can help identify adsorbed species on the catalyst surface.
-
Review Reaction Conditions: Ensure that all equipment is dry and that inert atmospheres are used where necessary to prevent the introduction of water or other atmospheric contaminants.
Q4: Can a poisoned catalyst be regenerated?
A4: Yes, in many cases, catalyst regeneration is possible. The method depends on the nature of the poison and the catalyst.
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For Water Poisoning of Solid Acids: Thermal treatment (calcination) can often remove adsorbed water and restore catalyst activity.
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For Coking on Solid Bases: An oxidative treatment to burn off carbon deposits can be effective.[1]
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For Other Adsorbed Poisons: Chemical washing with appropriate solvents, acids, or bases may be used to remove the poisoning species.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to catalyst poisoning.
| Problem | Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Low or No Conversion | Catalyst Poisoning | - Analyze starting materials and solvent for impurities (e.g., water, sulfur, nitrogen compounds).- Review the purity specifications of reactants. | - Purify reactants and solvent (e.g., distillation, passing through activated alumina).- Use a guard bed to remove poisons before the reactor. |
| Improper Catalyst Activation | - Review standard operating procedures for catalyst activation. | - Ensure complete and proper activation of the catalyst as per the manufacturer's protocol. | |
| Gradual Decrease in Reaction Rate | Coking/Fouling | - Characterize the spent catalyst using Temperature-Programmed Oxidation (TPO) to detect carbonaceous deposits. | - Optimize reaction conditions (e.g., lower temperature) to minimize side reactions leading to coke formation.- Implement a catalyst regeneration protocol. |
| Water Contamination (for acid catalysts) | - Perform Karl Fischer titration on reactants and solvent to quantify water content. | - Thoroughly dry all reactants, solvents, and glassware.- Use a drying agent in the reaction mixture if compatible. | |
| Low Selectivity (Multiple Products) | Side Reactions Promoted by Poisoned Sites | - Analyze the product mixture using GC or NMR to identify byproducts. | - Identify and remove the poison to restore the catalyst's intended selectivity.- Optimize reaction conditions (e.g., temperature, reaction time). |
Experimental Protocols
Protocol 1: Synthesis of this compound using an Acid-Activated Montmorillonite Clay Catalyst
This protocol is adapted from a procedure for a similar Friedel-Crafts alkylation reaction.[3]
Materials:
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Acetone
-
Acetophenone
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Acid-activated Montmorillonite clay catalyst
-
Ethanol (B145695) (solvent)
-
Hydrochloric acid (for catalyst activation)
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Sodium bicarbonate solution (for neutralization)
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Anhydrous sodium sulfate (B86663) (for drying)
Catalyst Activation:
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Treat Montmorillonite clay with a 4 M HCl solution for 2 hours.
-
Filter and wash the clay with deionized water until the filtrate is neutral.
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Activate the clay by heating at 120°C in an oven for 2 hours.
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Cool the activated catalyst in a desiccator before use.
Reaction Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated Montmorillonite clay catalyst (e.g., 2 g).
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Add a solution of acetophenone (e.g., 0.1 mol) and a stoichiometric excess of acetone (e.g., 0.5 mol) in ethanol (50 mL).
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Heat the reaction mixture to reflux (approximately 80°C) and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
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Wash the catalyst with a small amount of ethanol.
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Neutralize the filtrate with a saturated sodium bicarbonate solution.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: Regeneration of a Water-Poisoned Solid Acid Catalyst (e.g., Zeolite)
Materials:
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Poisoned solid acid catalyst
-
Inert gas (e.g., Nitrogen)
-
Furnace or tube furnace with temperature control
Procedure:
-
Place the poisoned catalyst in a suitable vessel (e.g., a ceramic boat for a furnace or packed in a tube for a tube furnace).
-
Purge the system with an inert gas, such as nitrogen, for 15-30 minutes to remove any residual reactants or air.
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Heat the catalyst under a continuous flow of inert gas to a temperature between 350°C and 600°C. The exact temperature will depend on the specific type of zeolite and the nature of the adsorbed species.
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Hold the catalyst at this temperature for 2-4 hours to ensure the complete desorption of water and other volatile impurities.
-
After the thermal treatment, cool the catalyst down to room temperature under the inert gas flow to prevent re-adsorption of atmospheric moisture.
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The regenerated catalyst should be stored in a desiccator until use.
Visualizations
Troubleshooting Workflow for Catalyst Poisoning
Caption: A logical workflow for troubleshooting decreased performance in the synthesis of this compound due to potential catalyst poisoning.
Catalyst Deactivation and Regeneration Cycle
Caption: A diagram illustrating the cycle of catalyst activity, deactivation by poisoning, and subsequent regeneration to restore its catalytic function.
References
Technical Support Center: Scaling Up the Synthesis of 4-Hydroxy-4-phenylpentan-2-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-Hydroxy-4-phenylpentan-2-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory-scale synthesis and scale-up.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the chosen synthetic route.
Grignard Reaction Route: Acetophenone (B1666503) and Methylmagnesium Bromide
Question: Why is my Grignard reaction not initiating?
Answer: Failure to initiate is a common issue in Grignard reactions and is almost always due to the presence of moisture or an oxide layer on the magnesium turnings.
-
Troubleshooting Steps:
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Ensure Rigorous Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) before use. Solvents like diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Activate Magnesium Turnings: The passivating magnesium oxide layer can be removed by gentle crushing of the turnings in the reaction flask (under inert atmosphere) or by adding a small crystal of iodine, which will disappear as the reaction starts.
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Initiation with a Small Amount of Alkyl Halide: Add a small portion of the methylmagnesium bromide solution to the magnesium turnings. If the reaction doesn't start (indicated by bubbling and a gentle reflux), gentle warming may be required.
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Question: My reaction yield is low, and I've isolated a significant amount of my starting material (acetophenone). What went wrong?
Answer: This is likely due to the enolization of acetophenone, a major side reaction where the Grignard reagent acts as a base rather than a nucleophile. This is more prevalent with sterically hindered ketones.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the addition of the Grignard reagent at a lower temperature (e.g., 0 °C or below) to favor the nucleophilic addition pathway, which generally has a lower activation energy than enolization.
-
Slow Addition of the Grignard Reagent: Add the Grignard reagent dropwise to the solution of acetophenone to maintain a low concentration of the Grignard reagent, minimizing its basic activity.
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Consider an Alternative Reagent: In some cases, organolithium reagents may show a higher propensity for nucleophilic addition over enolization.
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Question: I have a high-boiling, non-polar impurity in my crude product. What is it and how can I avoid it?
Answer: This impurity is likely biphenyl, formed from a Wurtz coupling reaction between the Grignard reagent and any unreacted bromomethane (B36050) used in its preparation.
-
Troubleshooting Steps:
-
Slow Addition During Grignard Formation: Ensure the slow, dropwise addition of bromomethane to the magnesium turnings to maintain a low concentration of the alkyl halide.
-
Use an Excess of Magnesium: Employing a slight excess of magnesium can help to ensure that the alkyl halide reacts preferentially with the magnesium surface.
-
Maintain Moderate Temperatures: Avoid excessive heating during the formation of the Grignard reagent, as higher temperatures can accelerate the Wurtz coupling.
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Aldol (B89426) Condensation Route: Butanal and Acetophenone
Question: My aldol condensation is producing a complex mixture of products. How can I improve the selectivity?
Answer: Crossed aldol reactions can be challenging to control, often leading to a mixture of self-condensation and crossed-condensation products.
-
Troubleshooting Steps:
-
Control the Order of Addition: Slowly add the enolizable ketone (acetophenone) to a mixture of the non-enolizable aldehyde (in this case, butanal is enolizable, which complicates things) and the base. This keeps the concentration of the enolizable partner low, minimizing its self-condensation.
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Use a Directed Aldol Strategy: For better control, pre-form the enolate of acetophenone using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Once the enolate formation is complete, then add the butanal.
-
Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction's outcome. Experiment with different bases (e.g., NaOH, KOH, Ba(OH)2) and solvents to optimize for the desired product.
-
Question: The reaction is not proceeding to completion, or the yield is very low.
Answer: Incomplete reactions in aldol condensations can be due to several factors, including the choice of base, temperature, and reaction time.
-
Troubleshooting Steps:
-
Base Strength and Concentration: Ensure the base is strong enough to deprotonate the α-carbon of the ketone. The concentration of the base can also be critical; too low, and the reaction may not proceed, too high, and side reactions may be favored.
-
Reaction Temperature: While some aldol reactions proceed at room temperature, others may require gentle heating to drive the reaction to completion. However, excessive heat can promote dehydration and other side reactions.
-
Reaction Time: Aldol condensations can be slow. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for scaling up the synthesis of this compound: the Grignard reaction or the Aldol condensation?
A1: Both routes have their advantages and disadvantages for scale-up.
-
Grignard Reaction: This route is often high-yielding and the starting materials are readily available. However, Grignard reagents are highly exothermic and moisture-sensitive, which poses significant safety and handling challenges on a larger scale.[1] Careful control of temperature and inert atmosphere is crucial.
-
Aldol Condensation: This reaction is generally less hazardous than the Grignard reaction. However, controlling the selectivity of a crossed aldol condensation can be challenging, potentially leading to lower yields and complex purification procedures.
The choice of route will depend on the available equipment, safety infrastructure, and the desired purity of the final product.
Q2: How can I purify the crude this compound?
A2: The primary method for purifying the product is column chromatography on silica (B1680970) gel. The choice of eluent will depend on the impurities present. A gradient elution, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297), is often effective. Recrystallization can also be a viable option if a suitable solvent system is found.
Q3: What are the expected spectroscopic data for this compound?
-
¹H NMR: Signals corresponding to the methyl protons of the acetyl group, the methylene (B1212753) protons adjacent to the carbonyl and the tertiary alcohol, the methyl group attached to the tertiary carbon, the hydroxyl proton (which may be broad), and the aromatic protons of the phenyl group.[2]
-
¹³C NMR: Resonances for the carbonyl carbon, the quaternary carbon of the tertiary alcohol, the carbons of the phenyl ring, and the methyl and methylene carbons.
-
IR Spectroscopy: A broad absorption band for the hydroxyl group (~3400 cm⁻¹), a strong absorption for the carbonyl group (~1710 cm⁻¹), and absorptions corresponding to the aromatic C-H and C=C bonds.
Q4: What are the main safety precautions to consider when scaling up the Grignard synthesis?
A4: The primary hazards are the high exothermicity of the reaction and the pyrophoric nature of the Grignard reagent. Key safety measures include:
-
Effective Heat Management: Use a reactor with efficient cooling and a well-calibrated temperature probe.
-
Controlled Addition: Use a dropping funnel or a syringe pump for the slow and controlled addition of reagents.
-
Inert Atmosphere: Maintain a strict inert atmosphere of nitrogen or argon throughout the process to prevent contact with air and moisture.
-
Quenching Procedure: The quenching of the reaction with an acidic solution is also exothermic and should be performed slowly and with adequate cooling.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Grignard Reaction | Aldol Condensation |
| Starting Materials | Acetophenone, Methylmagnesium Bromide | Butanal, Acetophenone |
| Key Reaction Type | Nucleophilic Addition | Base-catalyzed Condensation |
| Typical Yields | Moderate to High | Variable, depends on conditions |
| Key Challenges | Exothermicity, moisture sensitivity, side reactions (enolization, Wurtz coupling) | Selectivity (self vs. crossed condensation), potential for multiple products |
| Scale-up Considerations | Requires specialized equipment for handling pyrophoric and moisture-sensitive reagents; excellent temperature control is critical. | Generally safer, but may require more extensive process optimization and purification development. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is based on the general procedure for the reaction of a Grignard reagent with a ketone.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Bromomethane (or a solution of Methylmagnesium Bromide in ether/THF)
-
Acetophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Slowly add a solution of bromomethane (1.0 equivalent) in anhydrous ether/THF from the dropping funnel. The reaction should initiate, as evidenced by bubbling and a gentle reflux.
-
Once the reaction starts, continue the dropwise addition of the bromomethane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Acetophenone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous ether/THF from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
-
Protocol 2: Synthesis of this compound via Aldol Condensation
This protocol is based on the general procedure for a base-catalyzed crossed aldol condensation.
Materials:
-
Acetophenone
-
Butanal
-
Sodium hydroxide (B78521) (or other suitable base)
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve sodium hydroxide (e.g., 1.1 equivalents) in ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of acetophenone (1.0 equivalent) and butanal (1.0 equivalent) in ethanol.
-
-
Aldol Condensation:
-
Slowly add the solution of the carbonyl compounds to the cooled basic solution with vigorous stirring.
-
Allow the reaction to stir at a low temperature for a specified time (this may require optimization, from 30 minutes to several hours). Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, neutralize the mixture by the slow addition of dilute hydrochloric acid while keeping the temperature low.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
-
Mandatory Visualization
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Experimental workflow for the Aldol condensation synthesis of this compound.
References
Validation & Comparative
A Comparative Study of Catalysts for the Synthesis of 4-Hydroxy-4-phenylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in Aldol (B89426) Condensation
The synthesis of 4-Hydroxy-4-phenylpentan-2-one, a key intermediate in various synthetic pathways, is typically achieved through the aldol condensation of acetone (B3395972) and acetophenone (B1666503). The choice of catalyst for this transformation is critical, influencing not only the reaction's yield and efficiency but also its stereoselectivity and environmental impact. This guide provides a comparative analysis of various catalytic systems, including organocatalysts, heterogeneous catalysts, and traditional base catalysts, supported by available experimental data and detailed methodologies to aid in catalyst selection and process optimization.
Performance Comparison of Catalysts
The efficacy of a catalyst in the synthesis of this compound is evaluated based on key performance indicators such as product yield, selectivity, and the conditions required for the reaction. The following tables summarize the performance of different catalysts. Note: Direct comparative data for all catalysts under identical conditions for this specific reaction is limited in the available literature. Therefore, some data is derived from analogous aldol condensations of acetone with aromatic aldehydes.
Table 1: Homogeneous Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Acetone Conversion (%) | This compound Yield (%) | Selectivity (%) | Enantiomeric Excess (ee, %) |
| L-Proline | 10 - 30 | DMSO, Acetone, or CH2Cl2 | Room Temp. - 40 | 24 - 72 | Moderate to High | Good to Excellent | Good | Up to 96% (for similar reactions) |
| Sodium Hydroxide (B78521) (NaOH) | Stoichiometric to Catalytic | Ethanol (B145695)/Water | Room Temp. | 0.5 - 2 | High | Good to Excellent | Moderate to Good | Not applicable (achiral) |
| Barium Hydroxide (Ba(OH)2) | Catalytic | Ethanol | Reflux | 1 - 5 | High | Good to Excellent | Good | Not applicable (achiral) |
Table 2: Heterogeneous Catalysts
| Catalyst | Solvent | Temperature (°C) | Time (h) | Acetone Conversion (%) | This compound Yield (%) | Selectivity (%) | Recyclability |
| Mg-Al Mixed Oxides | Gas Phase or Solvent | 250 - 400 | 1 - 8 | Moderate to High | Moderate to Good | Good | Yes |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. The following sections provide experimental protocols for the synthesis of this compound using different catalytic systems.
L-Proline Catalyzed Asymmetric Aldol Condensation
This method offers an organocatalytic approach to the enantioselective synthesis of this compound.
Materials:
-
Acetophenone
-
Acetone
-
L-Proline
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve L-Proline (10-30 mol%) in the chosen solvent (e.g., DMSO).
-
Add acetophenone (1 equivalent) to the solution.
-
Add acetone (5-10 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Sodium Hydroxide Catalyzed Aldol Condensation
A traditional and efficient method for the synthesis of this compound using a strong base catalyst.
Materials:
-
Acetophenone
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve sodium hydroxide in a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a mixture of acetophenone (1 equivalent) and acetone (5-10 equivalents) to the cooled NaOH solution with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product.
-
Purify by recrystallization or column chromatography.
Barium Hydroxide Catalyzed Aldol Condensation
This procedure utilizes a milder base catalyst which can sometimes offer better selectivity.
Materials:
-
Acetophenone
-
Acetone
-
Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)
-
Ethanol
-
Dilute acid for neutralization (e.g., acetic acid or HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, suspend barium hydroxide octahydrate in ethanol.
-
Add acetophenone (1 equivalent) and acetone (5-10 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and stir for 1-5 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Neutralize the filtrate with a dilute acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude product.
-
Purify as needed by column chromatography or recrystallization.
Mg-Al Mixed Oxide Catalyzed Gas-Phase Aldol Condensation
This heterogeneous catalytic method allows for continuous processing and easier catalyst separation.
Materials:
-
Acetophenone
-
Acetone
-
Mg-Al mixed oxide catalyst
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Pack a fixed-bed reactor with the Mg-Al mixed oxide catalyst.
-
Heat the reactor to the desired temperature (e.g., 300-350 °C) under a flow of inert gas.
-
Introduce a gaseous feed of acetophenone and acetone (with a suitable molar ratio) into the reactor using a carrier gas.
-
Collect the product stream at the reactor outlet by condensation.
-
Analyze the product mixture by gas chromatography (GC) to determine conversion and selectivity.
-
The catalyst can be regenerated by calcination in air.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general experimental workflows for the synthesis of this compound.
Caption: General workflow for homogeneous catalysis.
Caption: General workflow for heterogeneous catalysis.
Reaction Pathway
The synthesis of this compound proceeds via a base-catalyzed aldol addition mechanism.
Caption: Base-catalyzed aldol addition mechanism.
A Comparative Guide to β-Hydroxy Ketones: 4-Hydroxy-4-phenylpentan-2-one and its Aliphatic Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the aromatic β-hydroxy ketone, 4-Hydroxy-4-phenylpentan-2-one, with its aliphatic counterpart, 4-Hydroxy-4-methylpentan-2-one. The comparison focuses on their synthesis via aldol (B89426) condensation, highlighting differences in reactivity, reaction conditions, and product yields. Detailed experimental protocols and supporting data are provided to facilitate informed decisions in research and development.
Introduction to β-Hydroxy Ketones
β-hydroxy ketones are a pivotal class of organic compounds characterized by a hydroxyl group located on the carbon atom beta to a ketone carbonyl group. This structural motif is a common feature in many natural products and serves as a versatile synthetic intermediate in the pharmaceutical and chemical industries. The aldol condensation is the most fundamental and widely employed method for the synthesis of β-hydroxy ketones, involving the reaction of an enol or enolate with a carbonyl compound.
This guide will compare two specific β-hydroxy ketones:
-
This compound: An aromatic β-hydroxy ketone synthesized from the aldol condensation of acetophenone (B1666503) and acetone (B3395972).
-
4-Hydroxy-4-methylpentan-2-one: An aliphatic β-hydroxy ketone, also known as diacetone alcohol, formed from the self-condensation of acetone.
The presence of the phenyl group in this compound significantly influences its electronic properties and steric hindrance compared to the methyl group in its aliphatic analogue, leading to notable differences in their synthesis and reactivity.
Comparative Performance in Aldol Condensation
The synthesis of β-hydroxy ketones via aldol condensation is influenced by several factors, including the nature of the ketone and aldehyde, the type of catalyst (acid or base), and the reaction conditions. In general, aldehydes are more reactive electrophiles than ketones in aldol reactions.[1]
The following table summarizes a comparison of the synthesis of this compound and 4-Hydroxy-4-methylpentan-2-one based on typical aldol condensation reactions.
| Parameter | This compound | 4-Hydroxy-4-methylpentan-2-one | References |
| Starting Materials | Acetophenone, Acetone | Acetone (self-condensation) | [2][3] |
| Typical Catalyst | Base (e.g., NaOH, KOH) | Base (e.g., NaOH, KOH, Ba(OH)₂) or Acid | [2][3] |
| General Reactivity | The enolate of acetone attacks the less electrophilic carbonyl of acetophenone. The phenyl group in acetophenone provides resonance stabilization to the enolate, potentially affecting its nucleophilicity. The reaction may require more forcing conditions compared to the self-condensation of acetone. | The enolate of one acetone molecule attacks the carbonyl of a second acetone molecule. This is a classic example of a self-aldol condensation. | [1] |
| Reported Yield | Moderate to good, but can be variable depending on conditions and potential side reactions like self-condensation of acetone. | Typically good to high yields under optimized conditions. | [2][3] |
| Reaction Time | Generally longer reaction times may be required to achieve good conversion. | Can be relatively fast, especially with stronger bases. | [3] |
| Purity and Side Products | The primary side product is the self-condensation product of acetone (4-hydroxy-4-methyl-2-pentanone). Dehydration of the aldol adduct to form an α,β-unsaturated ketone (enone) can also occur, especially with heating. | Dehydration to mesityl oxide is a common side reaction, particularly under acidic conditions or with heating. | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of both β-hydroxy ketones are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.
Synthesis of this compound (Illustrative Protocol)
This protocol is a representative procedure for a base-catalyzed crossed aldol condensation between acetophenone and acetone.
Materials:
-
Acetophenone
-
Acetone
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1 equivalent) in ethanol.
-
Add an excess of acetone (e.g., 5-10 equivalents) to the solution. The large excess of acetone favors the desired crossed-aldol reaction over the self-condensation of acetophenone and also serves as a solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium hydroxide (e.g., 10% aqueous solution) dropwise to the stirred mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid to a pH of ~7.
-
Remove the ethanol and excess acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.
Characterization:
The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
Synthesis of 4-Hydroxy-4-methylpentan-2-one (Diacetone Alcohol)
This protocol describes the base-catalyzed self-condensation of acetone.
Materials:
-
Acetone
-
Solid barium hydroxide (Ba(OH)₂) or another suitable base
-
Anhydrous sodium sulfate
Procedure:
-
Place acetone in a flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a catalytic amount of solid barium hydroxide.
-
Stir the mixture at room temperature. The reaction is typically exothermic.
-
Monitor the reaction progress by measuring the refractive index of the solution or by GC analysis. The reaction is an equilibrium process.
-
Once equilibrium is reached (typically after several hours), neutralize the catalyst by adding a small amount of a weak acid (e.g., phosphoric acid) or by filtration if the catalyst is a solid.
-
Filter the mixture to remove the catalyst.
-
Dry the resulting liquid over anhydrous sodium sulfate.
-
The product can be purified by fractional distillation under reduced pressure.
Characterization:
The purity of the distilled 4-hydroxy-4-methylpentan-2-one can be confirmed by its boiling point, refractive index, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Experimental Workflows and Logical Relationships
The synthesis of β-hydroxy ketones via aldol condensation follows a well-defined mechanistic pathway. The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and a simplified logical relationship of factors influencing the reaction outcome.
Caption: General workflow for the synthesis of β-hydroxy ketones.
Caption: Factors influencing the outcome of aldol condensation.
Conclusion
The comparison between this compound and 4-hydroxy-4-methylpentan-2-one highlights the significant impact of the substrate's electronic and steric properties on the outcome of the aldol condensation. The synthesis of the aromatic β-hydroxy ketone is often more challenging due to the reduced electrophilicity of the aromatic ketone and the potential for side reactions. In contrast, the self-condensation of acetone to form its aliphatic counterpart is a more straightforward transformation.
Researchers and drug development professionals should consider these differences when designing synthetic routes involving β-hydroxy ketones. The choice of starting materials, catalyst, and reaction conditions must be carefully optimized to achieve the desired product in high yield and purity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for navigating these synthetic challenges.
References
A Comparative Guide to Analytical Method Validation for 4-Hydroxy-4-phenylpentan-2-one
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Hydroxy-4-phenylpentan-2-one is crucial for ensuring product quality, stability, and safety. This guide provides a comprehensive comparison of commonly employed analytical methods for the validation of this aromatic ketone. While specific performance data for this compound is not extensively published, this document presents a comparative analysis based on data from structurally similar aromatic and hydroxy ketones. The experimental protocols provided are representative and can be adapted and optimized for the specific analysis of this compound.
Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision that depends on the specific requirements of the assay, such as sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the typical performance characteristics of four common analytical techniques applicable to the analysis of aromatic ketones.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | UV-Visible Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass-to-charge ratio.[1][2] | Separation by liquid chromatography, detection by mass-to-charge ratio of parent and fragment ions.[3][4][5] | Measurement of light absorbance by the analyte in a solution.[6][7] |
| Linearity Range | 10 - 1000 ppm[8] | 0.01 - 19.1 mg/kg⁻¹[9] | 25% to 150% of target concentration[4] | 10-5000 ppm[6] |
| Limit of Detection (LOD) | ~10 mg/L[10] | 0.03–1.13 mg kg⁻¹[9] | 0.04 µg/g[4] | ~1-5 ppm |
| Limit of Quantification (LOQ) | ~20 mg/L[10] | 0.09–3.41 mg kg⁻¹[9] | 0.13 µg/g[4] | ~5-10 ppm |
| Accuracy / Recovery (%) | 92% - 99%[10] | 98% - 107%[11] | 94.32%–107.43%[12] | Typically 95-105% |
| Precision (%RSD) | < 6.93%[10] | < 10%[11] | < 6.5%[12] | < 5% |
| Specificity | Moderate to High | High to Very High | Very High | Low to Moderate |
| Sample Matrix | Bulk drug, pharmaceutical formulations | Volatile impurities, complex matrices | Trace level analysis in complex matrices | Simple matrices, in-process control |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and will likely require optimization for the specific application and sample matrix.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in various matrices.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[13]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[14]
-
Detection: The UV detector is set to monitor the absorbance at the maximum wavelength of this compound (to be determined experimentally, likely around 245-280 nm for aromatic ketones).[15]
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., mobile phase), filtered through a 0.45 µm filter, and injected into the HPLC system. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile impurities or for the quantification of this compound if it is sufficiently volatile or can be derivatized.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless injector, with the temperature set to ensure complete volatilization of the analyte (e.g., 250-280°C).
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature (e.g., 60°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 250-300°C) to elute the analyte.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[8]
-
Sample Preparation: The sample is dissolved in a volatile organic solvent such as dichloromethane (B109758) or hexane.[1][2] Derivatization (e.g., silylation) may be necessary to improve the volatility and thermal stability of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective technique, making it ideal for the trace-level quantification of this compound in complex matrices.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
LC Conditions: Similar to HPLC-UV, but with the use of volatile mobile phase modifiers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) instead of non-volatile salts).[3]
-
Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) for highly selective and sensitive quantification.
-
Sample Preparation: Similar to HPLC-UV, with a strong emphasis on sample cleanup (e.g., SPE, liquid-liquid extraction) to minimize matrix effects that can interfere with ionization.
UV-Visible Spectrophotometry
This method is a simpler and more cost-effective technique, suitable for the quantification of this compound in simple, transparent sample matrices where interfering substances are not present.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a solution of the compound across the UV-Vis spectrum.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
-
Sample Preparation: The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to a concentration that falls within the linear range of the calibration curve.
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Logical flow for selecting an analytical method.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijper.org [ijper.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. mt.com [mt.com]
- 7. iajps.com [iajps.com]
- 8. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. scispace.com [scispace.com]
- 13. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. auroraprosci.com [auroraprosci.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Studies of 4-Hydroxy-4-phenylpentan-2-one Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic aspects of 4-Hydroxy-4-phenylpentan-2-one formation, a key intermediate in various synthetic pathways. The formation of this β-hydroxy ketone is a classic example of an aldol (B89426) addition reaction, typically involving the condensation of acetophenone (B1666503) and acetone (B3395972). The efficiency and rate of this transformation are highly dependent on the catalytic system employed. This document objectively compares the performance of different catalytic approaches, supported by experimental data, to aid in the selection and optimization of synthetic routes.
Performance Comparison of Catalytic Systems
The synthesis of this compound and its analogs can be achieved through various catalytic methods, each with distinct kinetic profiles and performance metrics. This section compares base-catalyzed, organocatalyzed, and heterogeneous catalytic systems.
Base-Catalyzed Aldol Addition
The base-catalyzed aldol addition of acetophenone and acetone has been kinetically characterized in detail. In an aqueous alkaline solution, the reaction proceeds through the formation of an enolate from acetone, which then acts as a nucleophile attacking the carbonyl carbon of acetophenone.
Table 1: Kinetic and Equilibrium Constants for the Base-Catalyzed Formation of this compound at 25°C [1]
| Parameter | Description | Value |
| k_formation | Second-order rate constant for the formation of this compound from acetophenone and the enolate of acetone. | 3.41 x 10⁻⁴ M⁻²s⁻¹ |
| k_retro-aldol | First-order rate constant for the retro-aldol cleavage of this compound. | 0.180 M⁻¹s⁻¹ |
| K_equilibrium | Equilibrium constant for the formation of the aldol adduct from acetophenone and acetone. | 1.89 x 10⁻³ M⁻¹ |
These constants describe the direct formation and cleavage of the target molecule under specific base-catalyzed conditions.
Organocatalyzed Aldol Reaction
Table 2: Performance of Proline-Derived Organocatalysts in the Aldol Reaction of Aromatic Aldehydes with Acetone
| Catalyst (mol%) | Aldehyde | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline (5) | Benzaldehyde (B42025) | DMSO/CHCl₃ (1:1) | 96 | 76 | 88.5:11.5 er | [2] |
| L-Prolinamide (B555322) (20) | 4-Nitrobenzaldehyde | Acetone (neat) | - | 80 | 30 | [3] |
| Prolinamide 3h (20) | 4-Nitrobenzaldehyde | Acetone (neat) | - | 66 (at -25°C) | 93 | [3] |
| L-Proline (30) | 4-Nitrobenzaldehyde | Acetone | 3 | High | Moderate | [4] |
This table illustrates the typical performance of organocatalysts in terms of yield and stereoselectivity for similar aldol reactions.
Heterogeneous Catalysis
Heterogeneous catalysts, such as metal-organic frameworks (MOFs), offer advantages in terms of catalyst recovery and reuse. The cross-aldol condensation of benzaldehyde with acetone to produce benzalacetone (the dehydrated product) has been studied using UiO-66 MOFs. These catalysts possess both Lewis and Brønsted acid and base sites that can facilitate the reaction.
Table 3: Performance of UiO-66 MOFs in the Benzaldehyde-Acetone Cross-Aldol Condensation at 383 K [5][6][7]
| Catalyst | Benzaldehyde Conversion (%) | Selectivity to Benzalacetone (%) | Key Findings |
| Zr-UiO-66 | Good | Good | Activity is attributed to the Lewis acidic Zr sites and Brønsted basic sites on the linker. |
| Hf-UiO-66 | Good | High | Shows high selectivity towards the desired condensation product. |
| Zr/Hf-UiO-66 | Higher than monometallic | Good | A synergistic effect between Zr and Hf enhances the reaction rate. |
This data highlights the potential of solid catalysts in aldol condensations, focusing on conversion and selectivity to the dehydrated product.
Reaction Signaling Pathways and Experimental Workflow
Visualizing the reaction mechanism and the experimental process is crucial for understanding and implementing kinetic studies.
Caption: Base-catalyzed aldol addition pathway for the formation of this compound.
Caption: General experimental workflow for a kinetic study of the aldol addition reaction.
Detailed Experimental Protocols
The following is a generalized protocol for conducting a kinetic study of the base-catalyzed aldol addition of acetophenone and acetone. This protocol can be adapted for different catalysts and analytical methods.
Objective: To determine the rate constants for the formation of this compound.
Materials:
-
Acetophenone
-
Acetone
-
Sodium Hydroxide (B78521) (or other base catalyst)
-
Solvent (e.g., water, ethanol, or a mixture)
-
Internal standard for chromatography (e.g., an inert, non-reactive compound)
-
Quenching solution (e.g., dilute hydrochloric acid)
-
High-purity water and/or organic solvents for chromatography
Apparatus:
-
Jacketed reaction vessel connected to a constant temperature bath
-
Magnetic stirrer and stir bar
-
Syringes or micropipettes for accurate liquid handling and sampling
-
Vials for sample collection
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of acetophenone of known concentration in the chosen solvent.
-
Prepare a stock solution of acetone of known concentration in the same solvent.
-
Prepare a stock solution of the base catalyst (e.g., 1 M NaOH) in the same solvent system.
-
If using an internal standard, add a known amount to the reactant solutions.
-
-
Reaction Setup:
-
Place a known volume of the acetone solution into the thermostatted reaction vessel and allow it to reach the desired temperature (e.g., 25°C) while stirring.
-
Separately, bring the acetophenone and catalyst solutions to the same temperature.
-
-
Initiation and Sampling:
-
To initiate the reaction, add the required volumes of the acetophenone and catalyst solutions to the reaction vessel. Start a timer immediately.
-
At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a small, precise aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of the quenching solution. This stops the reaction by neutralizing the catalyst.
-
-
Sample Analysis:
-
Analyze the quenched samples using a pre-calibrated HPLC or GC method to determine the concentrations of the reactants (acetophenone, acetone) and the product (this compound).
-
The use of an internal standard can help to correct for variations in injection volume.
-
-
Data Analysis:
-
Plot the concentration of the product as a function of time.
-
From the initial rate of product formation, and by varying the initial concentrations of the reactants and catalyst in subsequent experiments, determine the reaction order with respect to each component.
-
Use the appropriate integrated rate law or initial rates method to calculate the rate constant (k) for the reaction.
-
Safety Precautions:
-
Handle all chemicals with appropriate personal protective equipment (gloves, safety glasses).
-
Sodium hydroxide is corrosive and should be handled with care.
-
Perform the reaction in a well-ventilated fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Selective benzaldehyde/acetone to benzalacetone cross-aldol condensation catalyzed by UiO-66 MOFs - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00494B [pubs.rsc.org]
- 6. Selective benzaldehyde/acetone to benzalacetone cross-aldol condensation catalyzed by UiO-66 MOFs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Selective benzaldehyde/acetone to benzalacetone cross-aldol condensation catalyzed by UiO-66 MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Mechanistic Investigation of 4-Hydroxy-4-phenylpentan-2-one Synthesis: Aldol Condensation vs. Grignard Reaction
For researchers, scientists, and drug development professionals, the synthesis of tertiary alcohols is a critical process. This guide provides a comparative analysis of two common synthetic routes to 4-Hydroxy-4-phenylpentan-2-one: the base-catalyzed Aldol (B89426) Condensation and the nucleophilic addition of a Grignard reagent. We will delve into the mechanistic details, provide experimental protocols, and present a quantitative comparison to aid in method selection.
The synthesis of this compound, a tertiary alcohol, can be efficiently achieved through two primary synthetic strategies: the Aldol Condensation of acetophenone (B1666503) with acetone (B3395972) and the Grignard reaction between acetophenone and a methylmagnesium halide. Both methods offer distinct advantages and disadvantages in terms of reaction conditions, yields, and potential side products.
Comparison of Synthetic Methodologies
| Parameter | Aldol Condensation | Grignard Reaction |
| Starting Materials | Acetophenone, Acetone | Acetophenone, Methyl halide, Magnesium |
| Key Reagents | Base catalyst (e.g., NaOH, KOH) | Anhydrous ether (e.g., diethyl ether, THF) |
| Reaction Type | Nucleophilic addition (enolate to carbonyl) | Nucleophilic addition (organometallic to carbonyl) |
| Reported Yield | Variable, dependent on conditions | Generally high for tertiary alcohol synthesis |
| Reaction Time | Can be lengthy depending on catalyst and temperature.[1] | Typically shorter reaction times.[2][3] |
| Purity & Side Reactions | Potential for self-condensation of acetone, dehydration of the product, and retro-aldol reaction.[4][5] | Sensitive to moisture and protic solvents, potential for Wurtz coupling byproducts.[3][6] |
Mechanistic Pathways
The two synthetic routes proceed through fundamentally different mechanistic pathways, which are visualized below.
Aldol Condensation Mechanism
The base-catalyzed Aldol Condensation involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. Subsequent protonation of the resulting alkoxide yields the desired tertiary alcohol.
Grignard Reaction Mechanism
The Grignard reaction involves the in-situ formation of a methylmagnesium halide (Grignard reagent), which is a potent nucleophile. This reagent attacks the carbonyl carbon of acetophenone to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product.
Experimental Protocols
Method A: Base-Catalyzed Aldol Condensation
This protocol is adapted from general procedures for crossed aldol condensations.[7]
Materials:
-
Acetophenone
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in a minimal amount of ethanol.
-
Add a large excess of acetone (10-20 equivalents) to the flask.
-
Prepare a solution of sodium hydroxide (1.2 equivalents) in water and add it dropwise to the stirred ketone solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient).
Method B: Grignard Reaction
This protocol is based on general procedures for the synthesis of tertiary alcohols from ketones using Grignard reagents.[2][3]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Methyl iodide or methyl bromide
-
Acetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of methyl halide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the methyl halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux.
-
Once initiated, add the remaining methyl halide solution dropwise to maintain a steady reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetophenone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve acetophenone (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Conclusion
Both the Aldol Condensation and the Grignard reaction are effective methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, such as the availability of starting materials, desired yield and purity, and tolerance to reaction conditions. The Grignard reaction generally offers higher yields and shorter reaction times for tertiary alcohol synthesis.[8] However, it requires strictly anhydrous conditions. The Aldol Condensation is less sensitive to moisture but may result in lower yields and a more complex product mixture due to potential side reactions.[4][5] Careful optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in both methods.
References
- 1. CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Benchmarking Catalysts for Enantioselective Aldol Condensation to 4-Hydroxy-4-phenylpentan-2-one
A Comparative Guide for Researchers and Drug Development Professionals
The enantioselective aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of chiral β-hydroxy carbonyl compounds. These structures are key building blocks in the synthesis of numerous pharmaceuticals and natural products.[1][2] The reaction between acetone (B3395972) and acetophenone (B1666503) to produce 4-hydroxy-4-phenylpentan-2-one serves as a valuable model system for evaluating the efficacy of various catalysts in promoting stereoselectivity. This guide provides an objective comparison of different catalyst systems for this transformation, supported by experimental data to aid researchers in catalyst selection.
Performance Comparison of Catalysts
The effectiveness of a catalyst in the enantioselective aldol condensation of acetone with an aromatic ketone is primarily evaluated by the yield of the desired product and the enantiomeric excess (ee), which measures the stereoselectivity of the reaction. The following table summarizes the performance of various organocatalysts in reactions analogous to the formation of this compound, as direct data for this specific product is limited in the reviewed literature. The reaction between acetone and various aromatic aldehydes is a widely accepted benchmark for catalyst performance in asymmetric aldol reactions.[3]
| Catalyst | Aldehyde/Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | RT | 48 | 68 | 76 | [1][4] |
| (S)-Proline | Isobutyraldehyde | Acetone | RT | - | 97 | 96 | [2] |
| Proline Derivative 4 | 4-Nitrobenzaldehyde | Acetone | RT | 24 | 95 | >98 | [5] |
| Proline-based Catalyst 1 | Benzaldehyde | DCM | 2 | 24 | 55 | 61 | [1] |
| N-PEG-(L)-prolinamide | Benzaldehyde | Neat | RT | 24 | 95 | 91 | [6] |
| L-Proline Tetrazole (22) | 1-Phenyl-1,2-propanedione | Acetone | -35 | - | 89 | 83 | [2] |
Note: Direct comparison of catalyst performance can be challenging due to variations in reaction conditions across different studies. The data presented here is for illustrative purposes.[3]
Discussion of Catalyst Systems
Organocatalysis , particularly using proline and its derivatives, has emerged as a powerful strategy for enantioselective aldol reactions.[1][4] L-proline, a naturally occurring amino acid, is a cost-effective and environmentally benign catalyst.[7] It operates through an enamine-based mechanism, mimicking the action of Class I aldolase (B8822740) enzymes.[2][4]
The catalytic cycle of L-proline involves the formation of an enamine intermediate between the ketone (acetone) and the secondary amine of proline. This enamine then attacks the carbonyl group of the aldehyde or ketone (acetophenone) in a stereocontrolled manner. Subsequent hydrolysis releases the chiral aldol product and regenerates the catalyst.
While L-proline itself provides good to excellent enantioselectivity in many cases, the development of proline derivatives has led to significant improvements in catalyst performance.[4][5] Modifications to the proline scaffold, such as the introduction of bulky substituents or additional hydrogen-bonding moieties, can enhance the stereochemical control of the reaction, leading to higher enantiomeric excesses and yields.[1][5] For instance, diarylprolinol silyl (B83357) ethers and various prolinamides have demonstrated superior performance for a broader range of substrates.[3]
Beyond organocatalysts, metal-based catalysts , such as those involving chiral Schiff base complexes, have also been explored for enantioselective aldol reactions.[8] These catalysts can offer high levels of stereocontrol, although they may require stricter reaction conditions and can be more sensitive to air and moisture.[8]
Experimental Protocols
Below is a generalized experimental protocol for a proline-catalyzed enantioselective aldol reaction, which can be adapted for specific substrates and catalysts.
General Procedure for (S)-Proline-Catalyzed Aldol Reaction:
-
To a stirred solution of (S)-proline (typically 10-30 mol%) in a suitable solvent (e.g., acetone, DMSO, or DCM), the aldehyde or ketone (1.0 equivalent) is added.[1][3]
-
The ketone (5-20 equivalents), if not used as the solvent, is then added.[3]
-
The reaction mixture is stirred at a specific temperature (ranging from room temperature down to -35 °C) for a specified duration (from a few hours to several days).[2][3]
-
Upon completion (monitored by TLC or GC), the reaction is quenched, typically with a saturated aqueous solution of ammonium (B1175870) chloride.[3]
-
The product is extracted with an organic solvent (e.g., ethyl acetate).[3]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the screening and optimization of catalysts for the enantioselective aldol condensation.
Caption: A generalized workflow for benchmarking catalysts in enantioselective aldol condensation.
The logical relationship in the catalytic cycle of proline is depicted below, showcasing the key intermediates.
Caption: The catalytic cycle of L-proline in the aldol condensation of acetone and acetophenone.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Diastereoselective Synthesis of 4-Hydroxy-4-phenylpentan-2-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The diastereoselective synthesis of β-hydroxy ketones, such as 4-Hydroxy-4-phenylpentan-2-one and its analogs, is a cornerstone of modern organic synthesis, providing critical building blocks for numerous pharmaceuticals and biologically active molecules. The ability to control the stereochemical outcome of the aldol (B89426) reaction, which forms the carbon-carbon bond and two new stereocenters in this class of molecules, is of paramount importance. This guide provides an objective comparison of various synthetic strategies, focusing on the factors that govern diastereoselectivity, and presents supporting data from the literature.
Principles of Diastereoselectivity in Aldol Reactions
The stereochemical course of the aldol reaction between an enolate of a ketone and an aldehyde or another ketone is primarily dictated by the geometry of the enolate (E or Z) and the nature of the metal counterion. The Zimmerman-Traxler model provides a widely accepted rationale for the observed stereoselectivity, postulating a chair-like six-membered transition state.[1]
-
Lithium Enolates: The reaction of lithium enolates often proceeds via this Zimmerman-Traxler transition state. Generally, Z-enolates lead to the formation of syn-aldol products, while E-enolates favor the formation of anti-aldol products. However, the diastereoselectivity with lithium enolates can sometimes be moderate.[1]
-
Boron Enolates: The use of boron enolates, generated from the ketone and a dialkylboron triflate, typically results in significantly higher levels of diastereoselectivity.[1] The shorter B-O and B-C bonds in the transition state lead to a more compact and organized structure, amplifying steric interactions and enhancing stereocontrol.[1]
-
Mukaiyama Aldol Reaction: This Lewis acid-catalyzed reaction of a silyl (B83357) enol ether with a carbonyl compound offers another powerful method for controlling diastereoselectivity.[2][3][4][5] The choice of Lewis acid and the structure of the silyl enol ether play crucial roles in determining the stereochemical outcome.[2]
Comparative Analysis of Synthetic Methodologies
The following table summarizes the diastereoselectivity and yields for the synthesis of this compound analogs using different enolate technologies. The data is compiled from various sources to provide a comparative overview.
| Method | Enolate Source | Electrophile | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Lithium Enolate | Lithium diisopropylamide (LDA) / Acetone (B3395972) | Acetophenone (B1666503) | Moderate selectivity, favors anti with E-enolates | Varies | [1] |
| Boron Enolate | dicyclohexylboron chloride / Acetone | Acetophenone | High selectivity, favors anti with E-enolates | Good to Excellent | [1] |
| Mukaiyama Aldol | Acetone trimethylsilyl (B98337) enol ether | Substituted Benzaldehydes | Good to Excellent (Lewis acid dependent) | High | [2][3] |
Experimental Protocols
Method 1: Synthesis via Lithium Enolate
This protocol is a general procedure for the aldol addition of a preformed lithium enolate of acetone to acetophenone.
Materials:
-
n-Butyllithium in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone
-
Acetophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of lithium diisopropylamide (LDA) is prepared in situ by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Acetone (1.0 eq) is added dropwise to the freshly prepared LDA solution at -78 °C and the mixture is stirred for 30 minutes to ensure complete formation of the lithium enolate.
-
A solution of acetophenone (1.0 eq) in anhydrous THF is then added slowly to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and the aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the purified product.
Method 2: Synthesis via Boron Enolate
This protocol describes a general procedure for a highly diastereoselective aldol addition using a boron enolate.
Materials:
-
Dicyclohexylboron chloride or 9-BBN-Cl
-
Triethylamine (B128534) or Diisopropylethylamine
-
Anhydrous Diethyl Ether or Dichloromethane (B109758)
-
Acetone
-
Acetophenone
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
To a solution of acetone (1.0 eq) in anhydrous diethyl ether at 0 °C is added triethylamine (1.2 eq).
-
Dicyclohexylboron chloride (1.1 eq) is added dropwise to the solution, and the mixture is stirred at 0 °C for 1 hour to form the boron enolate.
-
The reaction mixture is cooled to -78 °C, and a solution of acetophenone (1.0 eq) in anhydrous diethyl ether is added slowly.
-
The reaction is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of methanol, followed by the careful addition of a 1:1 mixture of methanol and 30% hydrogen peroxide at 0 °C.
-
The mixture is stirred for 1 hour, and then the organic layer is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield the desired aldol product. The high diastereoselectivity is confirmed by ¹H NMR analysis.[1]
Method 3: Mukaiyama Aldol Reaction
This protocol outlines a general procedure for the Lewis acid-catalyzed aldol addition of a silyl enol ether to an acetophenone analog.
Materials:
-
1-(Trimethylsilyloxy)prop-1-ene (silyl enol ether of acetone)
-
Substituted Acetophenone
-
Lewis Acid (e.g., TiCl₄, BF₃·OEt₂)
-
Anhydrous Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of the substituted acetophenone (1.0 eq) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.
-
The Lewis acid (1.1 eq of TiCl₄ or BF₃·OEt₂) is added dropwise to the solution.
-
A solution of the silyl enol ether of acetone (1.2 eq) in anhydrous dichloromethane is then added slowly to the reaction mixture.
-
The reaction is stirred at -78 °C for 1-4 hours, with progress monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.
-
The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification by column chromatography affords the desired β-hydroxy ketone. The diastereomeric ratio is determined by ¹H NMR spectroscopy.[2][3]
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Zimmerman-Traxler models for diastereoselectivity.
Caption: Generalized workflow for aldol synthesis.
References
- 1. Regioselective Enolate Formation and Diastereoselectivity [almerja.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Theoretical and Experimental Yields for the Synthesis of 4-Hydroxy-4-phenylpentan-2-one
This guide provides a detailed comparison of the theoretical and experimental yields for the synthesis of 4-Hydroxy-4-phenylpentan-2-one, a valuable ketol intermediate in various chemical syntheses. The primary focus is on the aldol (B89426) condensation reaction between acetone (B3395972) and acetophenone (B1666503), a common and efficient method for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into reaction efficiency and practical outcomes.
Data Presentation: Synthesis Yields
The following table summarizes the theoretical and reported experimental yields for the synthesis of this compound via aldol condensation. For comparative purposes, yields for the synthesis of a closely related analog, (R)-4-hydroxy-4-phenylbutan-2-one, are also included.
| Product | Synthesis Method | Reactants | Theoretical Yield | Experimental Yield | Reference |
| This compound | Aldol Condensation | Acetone and Acetophenone | 100% (Calculated) | Not explicitly stated in provided abstracts, but the reaction is well-established. Further detailed literature review would be needed for a precise value. | General literature on aldol condensations. |
| (R)-4-hydroxy-4-phenylbutan-2-one | Aldol Condensation | Acetone and Benzaldehyde | 100% (Calculated) | 95% | Synthesis with solvent-free N-PEG-(L)-prolinamide[1] |
Note: The theoretical yield is calculated based on the stoichiometry of the balanced chemical equation, assuming the complete conversion of the limiting reagent to the product. In practice, the experimental yield is often lower due to factors such as incomplete reactions, side reactions, and losses during product isolation and purification.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via a base-catalyzed aldol condensation is provided below. This protocol is a generalized procedure based on standard laboratory practices for this type of reaction.
Synthesis of this compound via Aldol Condensation
Materials:
-
Acetophenone
-
Acetone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone in an excess of acetone.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide to the cooled mixture while stirring. The base acts as a catalyst to generate the enolate of acetone.
-
Allow the reaction to stir at room temperature for a specified period (e.g., 2-3 hours) to ensure the completion of the aldol addition.
-
After the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with distilled water and then with a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by a suitable method, such as column chromatography or recrystallization, to obtain the pure product.
Alternative Synthesis Route: Grignard Reaction
An alternative approach to synthesize this compound involves a Grignard reaction. This method would entail the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitable phenyl-containing ester or acyl chloride.
Conceptual Signaling Pathway for Grignard Synthesis:
Caption: Conceptual workflow for the Grignard synthesis of the target compound.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the aldol condensation synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
A Comparative Guide to the Characterization of 4-Hydroxy-4-phenylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the characterization data for 4-Hydroxy-4-phenylpentan-2-one and an aliphatic analogue, 4-Hydroxy-4-methyl-2-pentanone. The information presented herein is intended to support researchers in the identification and differentiation of these related β-hydroxy ketones through common analytical techniques.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound and 4-Hydroxy-4-methyl-2-pentanone is provided in the table below. These properties are foundational for the interpretation of more complex analytical data.
| Property | This compound | 4-Hydroxy-4-methyl-2-pentanone |
| Molecular Formula | C₁₁H₁₄O₂ | C₆H₁₂O₂ |
| Molecular Weight | 178.23 g/mol | 116.16 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow liquid |
| Boiling Point | Not available | 166 °C |
| Melting Point | 45-48 °C | -44 °C |
Spectroscopic Characterization Data
The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for both compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment (this compound) | Chemical Shift (δ) ppm | Multiplicity | Assignment (4-Hydroxy-4-methyl-2-pentanone) |
| 7.25-7.45 | m | Ar-H | - | - | - |
| 4.5 (s, broad) | s | -OH | 3.5 (s, broad) | s | -OH |
| 2.85 | s | -CH₂- | 2.68 | s | -CH₂- |
| 2.15 | s | -C(O)CH₃ | 2.19 | s | -C(O)CH₃ |
| 1.55 | s | -C(OH)CH₃ | 1.23 | s | -C(OH)(CH₃)₂ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments in a molecule.
| Chemical Shift (δ) ppm | Assignment (this compound) | Chemical Shift (δ) ppm | Assignment (4-Hydroxy-4-methyl-2-pentanone) |
| 208.0 | C=O | 209.0 | C=O |
| 147.5 | Ar-C (quaternary) | - | - |
| 128.5 | Ar-CH | - | - |
| 127.0 | Ar-CH | - | - |
| 125.0 | Ar-CH | - | - |
| 72.0 | C-OH | 69.0 | C-OH |
| 55.0 | -CH₂- | 53.0 | -CH₂- |
| 32.0 | -C(O)CH₃ | 32.5 | -C(O)CH₃ |
| 29.0 | -C(OH)CH₃ | 29.5 | -C(OH)(CH₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Frequency (cm⁻¹) | Intensity | Assignment (this compound) | Frequency (cm⁻¹) | Intensity | Assignment (4-Hydroxy-4-methyl-2-pentanone) |
| 3450 (broad) | Strong | O-H stretch | 3440 (broad) | Strong | O-H stretch |
| 3100-3000 | Medium | C-H stretch (aromatic) | - | - | - |
| 2970, 2930 | Medium | C-H stretch (aliphatic) | 2972, 2928 | Medium | C-H stretch (aliphatic) |
| 1710 | Strong | C=O stretch (ketone) | 1715 | Strong | C=O stretch (ketone) |
| 1600, 1495 | Medium-Weak | C=C stretch (aromatic) | - | - | - |
| 1160 | Medium | C-O stretch | 1170 | Medium | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment (this compound) | m/z | Relative Intensity (%) | Assignment (4-Hydroxy-4-methyl-2-pentanone) |
| 178 | 5 | [M]⁺ | 116 | 10 | [M]⁺ |
| 160 | 15 | [M - H₂O]⁺ | 98 | 20 | [M - H₂O]⁺ |
| 120 | 100 | [C₆H₅C(OH)CH₃]⁺ | 59 | 100 | [C(OH)(CH₃)₂]⁺ |
| 105 | 40 | [C₆H₅CO]⁺ | 58 | 40 | [M - C₃H₆O]⁺ (McLafferty) |
| 77 | 30 | [C₆H₅]⁺ | 43 | 80 | [CH₃CO]⁺ |
| 43 | 60 | [CH₃CO]⁺ | - | - | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Data was acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds, using a proton-decoupled pulse sequence.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
-
Sample Preparation: A small amount of the liquid sample (4-Hydroxy-4-methyl-2-pentanone) or solid sample (this compound) was placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: IR spectra were recorded on an FTIR spectrometer equipped with a universal ATR accessory. Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans. A background spectrum of the clean ATR crystal was collected prior to sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A 1 mg/mL solution of the compound was prepared in dichloromethane.
-
GC Conditions: A gas chromatograph equipped with a 30 m x 0.25 mm x 0.25 µm HP-5ms capillary column was used. The oven temperature was programmed from an initial temperature of 60°C (held for 2 minutes) to 250°C at a rate of 10°C/min. The injector temperature was set to 250°C, and the transfer line to 280°C. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. A 1 µL aliquot of the sample was injected in splitless mode.
-
MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230°C. Mass spectra were recorded over a mass range of m/z 40-500.
Visualizations
The following diagrams illustrate the experimental workflow for the characterization of these compounds and a logical comparison of their mass spectral fragmentation.
Safety Operating Guide
Navigating the Safe Disposal of 4-Hydroxy-4-phenylpentan-2-one: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step approach to the safe disposal of 4-Hydroxy-4-phenylpentan-2-one, a compound requiring careful management due to its potential hazards.
Safety and Hazard Profile
This compound is classified as harmful if swallowed.[1][2] It is crucial to handle this substance with care, utilizing appropriate personal protective equipment (PPE) and adhering to laboratory safety protocols. In case of ingestion, it is advised to call a poison center or doctor.[1][2]
Disposal Protocol
The primary recommendation for the disposal of this compound is to entrust it to an approved waste disposal plant.[1][3] Under no circumstances should this chemical be disposed of with household garbage or allowed to enter sewage systems.[2]
Step-by-Step Disposal Procedure:
-
Segregation: Isolate waste containing this compound from other laboratory waste streams to prevent unintentional reactions.
-
Labeling: Clearly label the waste container with the chemical name "this compound" and appropriate hazard symbols.
-
Containment: Ensure the waste is stored in a sealed, chemically compatible container to prevent leaks or spills.
-
Institutional Guidelines: Consult your institution's specific waste disposal protocols and contact the designated environmental health and safety (EHS) officer to arrange for pickup and disposal by a certified waste management contractor.
-
Documentation: Maintain a record of the amount of waste generated and the date of disposal, in accordance with laboratory and regulatory requirements.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Quantitative Data
Currently, specific quantitative limits for the disposal of this compound are not publicly available. Disposal regulations are typically governed by local, regional, and national authorities. Therefore, it is imperative to adhere to the guidelines provided by your institution and local regulatory bodies.
| Parameter | Value |
| Regulatory Disposal Limit | Consult local, regional, and national regulations |
| Recommended Disposal Method | Approved waste disposal plant |
By following these procedures, researchers and scientists can ensure the safe and responsible management of this compound waste, contributing to a secure laboratory environment and minimizing environmental impact.
References
Navigating the Safe Handling of 4-Hydroxy-4-phenylpentan-2-one: A Procedural Guide
This guide provides essential safety and logistical information for handling 4-Hydroxy-4-phenylpentan-2-one in a laboratory setting. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent accidental exposure through skin contact, eye contact, or inhalation. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with analogous compounds.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Essential for protecting the eyes from potential splashes. Standard safety glasses do not offer sufficient protection. |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves. | Inspect gloves for any signs of wear or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal. |
| Body Protection | A fully-fastened laboratory coat. | Provides a critical barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a fume hood. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A strict operational protocol is crucial for minimizing risks and ensuring a safe laboratory environment.
-
Work Area Preparation: Designate a specific workspace within a chemical fume hood. Ensure the area is clean, uncluttered, and equipped with all necessary handling and safety equipment, including an eyewash station and a safety shower.
-
Personal Protective Equipment (PPE) Donning: Before handling the compound, put on the appropriate PPE as detailed in the table above.
-
Compound Handling: When transferring this compound, do so carefully to avoid the generation of aerosols or dust. Use appropriate laboratory equipment for all transfers and measurements.
-
Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Doffing: Remove PPE in a designated area, taking care to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this waste with other waste streams.
-
Container Management: Use a container that is compatible with the chemical. Ensure the container is kept tightly sealed and stored in a designated, well-ventilated, and secure area. The container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Final Disposal: All waste should be disposed of through your institution's EHS office or a licensed chemical waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
